molecular formula C13H18O2 B1302435 4-Tert-butyl-2,6-dimethylbenzoic acid CAS No. 58537-98-7

4-Tert-butyl-2,6-dimethylbenzoic acid

Cat. No.: B1302435
CAS No.: 58537-98-7
M. Wt: 206.28 g/mol
InChI Key: BEVOWXHJERCALW-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOWXHJERCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372350
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58537-98-7
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

solubility of 4-tert-butyl-2,6-dimethylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-tert-butyl-2,6-dimethylbenzoic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of its solubility. We delve into the molecular factors governing its dissolution, present a rigorous, field-proven experimental protocol for accurate solubility determination, and summarize available quantitative data. The guide also explores the application of thermodynamic models for correlating solubility, offering predictive insights crucial for process design, optimization of crystallization processes, and formulation development.

Introduction: The Significance of 4-tert-butyl-2,6-dimethylbenzoic Acid

4-tert-butyl-2,6-dimethylbenzoic acid is an aromatic carboxylic acid characterized by a sterically hindered carboxyl group due to the presence of two adjacent methyl groups, and a bulky tert-butyl group on the aromatic ring. This unique structure imparts specific chemical properties and makes it a valuable building block in organic synthesis. Its applications include use as a modifier for alkyd resins, a polymerization regulator for polyesters, and as an additive in cutting oils and corrosion inhibitors[1][2].

Understanding its solubility in various organic solvents is paramount for its practical application. Solubility data governs the choice of solvents for chemical reactions, dictates the efficiency of purification via crystallization, and is a critical parameter in the development of formulations. The interplay between the polar carboxylic acid group, which can engage in hydrogen bonding, and the large, non-polar tert-butyl and dimethylphenyl moieties results in a nuanced solubility profile that requires careful experimental characterization.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of dissolution (ΔG_diss). The process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For 4-tert-butyl-2,6-dimethylbenzoic acid, the key molecular interactions are:

  • Solute-Solute: The crystalline solid is held together by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups (forming dimers) and van der Waals forces between the bulky aromatic rings. A significant amount of energy, related to the crystal lattice energy, is required to overcome these interactions.

  • Solvent-Solvent: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent: The dissolution is driven by favorable interactions between the acid and the solvent. The polar carboxylic acid group can act as a hydrogen bond donor and acceptor, interacting favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The large non-polar part of the molecule interacts well with non-polar solvents (e.g., toluene, hexane) through van der Waals forces.

The general principle of "like dissolves like" provides a qualitative prediction:

  • Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is anticipated. While the non-polar regions of the solute and solvent interact favorably, these solvents cannot effectively solvate the polar carboxylic acid group.

  • Water: Very low solubility is expected due to the dominance of the large, hydrophobic tert-butyl and dimethylphenyl groups[1][3].

The dissolution process is generally endothermic, meaning solubility increases with temperature[4][5]. This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_diss).

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is foundational. The static equilibrium shake-flask method is a gold-standard technique for determining the solubility of crystalline compounds. The protocol described below is a self-validating system designed for high fidelity.

Step-by-Step Experimental Protocol
  • Material Preparation:

    • Verify the purity of 4-tert-butyl-2,6-dimethylbenzoic acid using an appropriate analytical method (e.g., HPLC, DSC).

    • Use analytical grade or higher purity solvents. Degas solvents if necessary to prevent bubble formation during heating.

  • Preparation of Saturated Solutions:

    • For each solvent, add an excess amount of the solid acid to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution[6].

    • Record the precise mass of solvent added to each vial.

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath or a thermostatically controlled incubator.

    • Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

    • Maintain the temperature with high precision (e.g., ±0.1 K).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic solid particles.

    • Record the exact mass of the collected filtrate.

  • Analysis (Gravimetric Method):

    • Place the vial containing the filtrate in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

    • The mass of the dissolved solute can be determined by subtracting the tare weight of the vial.

  • Data Calculation:

    • The solubility can be expressed in various units, most commonly as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

    • Mass Fraction (w): w = (mass of solute) / (mass of solute + mass of solvent)

    • Mole Fraction (x): Convert the masses of solute and solvent to moles and calculate x = (moles of solute) / (moles of solute + moles of solvent).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add Excess Solute to Known Mass of Solvent B Seal Vials A->B C Agitate in Constant Temperature Bath (24-72h) B->C D Settle Undissolved Solid (2-4h) C->D E Withdraw Supernatant with Syringe D->E F Filter (0.45 µm) E->F G Evaporate Solvent (Vacuum Oven) F->G H Measure Final Mass G->H I Calculate Mole Fraction & Mass Fraction H->I

Caption: Workflow for the Static Equilibrium Shake-Flask Solubility Measurement.

Solubility Data and Analysis

While a comprehensive dataset from a single source is not publicly available without access to specific journal articles, published research indicates that the solubility of 4-tert-butyl-2,6-dimethylbenzoic acid (referred to as para-tert-butylbenzoic acid in some literature) has been experimentally determined in a range of pure and mixed organic solvents between 293.15 K and 333.15 K (20 °C to 60 °C)[4].

The general trend observed is that solubility increases with increasing temperature across all tested solvents, which is characteristic of an endothermic dissolution process[4][5].

Summary of Solubility Behavior
Solvent ClassExample SolventsQualitative SolubilityRationale
Polar Protic Methanol, Ethanol, Propan-2-ol, 1-OctanolHigh Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -COOH group dominate the dissolution process.[3][4]
Polar Aprotic Acetone, Acetic AcidModerate to High The solvent can act as a hydrogen bond acceptor for the solute's acidic proton. Solubility in acetic acid is particularly relevant for its synthesis via oxidation[4].
Non-Polar Aromatic TolueneModerate Favorable van der Waals interactions exist between the aromatic rings of the solute and solvent.[3][4]
Non-Polar Aliphatic HexaneLow While non-polar interactions are present, the solvent cannot effectively solvate the polar carboxylic acid group, limiting overall solubility.[4]
Aqueous WaterVery Low / Insoluble The large, hydrophobic alkyl-aromatic portion of the molecule dominates, making it immiscible with water.[1][3]

Thermodynamic Modeling of Solubility

To enhance the utility of experimental data, thermodynamic models are used to correlate solubility with temperature. This allows for interpolation and limited extrapolation of data, which is invaluable for process design.

Several models are commonly applied to solid-liquid equilibrium data:

  • Modified Apelblat Equation: This is a semi-empirical model that is widely used due to its simplicity and accuracy in fitting experimental data[7][8]. The equation is given as: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters determined by fitting the equation to experimental data[9].

  • λh (Buchowski) Equation: This two-parameter model is also effective for correlating solubility data[7][9]. It is expressed as: ln[1 + λ(1-x)/(x)] = λh(1/T - 1/T_m) where λ and h are model parameters, and T_m is the melting point of the solute.

Studies have shown that for aromatic acids like 4-tert-butyl-2,6-dimethylbenzoic acid, the modified Apelblat equation often provides a better correlation with experimental data compared to other models[4][7]. By fitting the experimental data to these models, it is possible to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH_diss), entropy (ΔS_diss), and Gibbs free energy (ΔG_diss)[10].

Practical Applications and Implications

  • Crystallization and Purification: The significant difference in solubility across various solvents and its strong temperature dependence are key to developing efficient crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. For instance, its lower solubility in hexane at cooler temperatures suggests its potential use as an anti-solvent or for recrystallization[6].

  • Reaction Chemistry: Knowledge of solubility is essential for selecting an appropriate reaction medium that can dissolve reactants to a sufficient concentration, thereby enhancing reaction rates and yield. The synthesis of this acid often involves oxidation in acetic acid, highlighting the importance of its solubility in this solvent[4].

  • Formulation Development: In pharmaceutical or material science applications, solubility data guides the selection of excipients and solvent systems to achieve stable and effective formulations.

Conclusion

4-tert-butyl-2,6-dimethylbenzoic acid exhibits a varied and predictable solubility profile in organic solvents, driven by the dual nature of its polar carboxylic acid function and its large non-polar molecular framework. Its solubility is high in polar protic solvents like alcohols and significantly lower in non-polar aliphatic hydrocarbons and water. This solubility is strongly temperature-dependent, a characteristic that can be accurately correlated using thermodynamic models like the modified Apelblat equation. The validated experimental protocol and data analysis framework presented in this guide provide a robust foundation for researchers and engineers to generate and utilize high-quality solubility data for process development, optimization, and scientific discovery.

References

  • ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Parameters of the Different Models Used To Correlate Solubility Data of.... Retrieved January 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Retrieved January 24, 2026, from [Link]

  • BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 24, 2026, from [Link]

  • NCERT. (n.d.). Tests for Functional Groups. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2022, August 3). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems. Retrieved January 24, 2026, from [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Comment on “Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures” and “Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents”. Retrieved January 24, 2026, from [Link]

Sources

The Unseen Shield: A Technical Guide to the Steric Hindrance Effects of 4-tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Planar Benzene Ring

In the realm of organic chemistry and drug design, the subtle interplay of electronic and steric effects governs molecular behavior. While electronic effects are often at the forefront of rational design, the profound influence of steric hindrance—the spatial arrangement of atoms and the physical bulk of substituent groups—can be a decisive factor in determining reaction outcomes, molecular conformation, and biological activity. This guide delves into the fascinating world of steric hindrance, using 4-tert-butyl-2,6-dimethylbenzoic acid as a quintessential example of how strategically placed bulky groups can dramatically alter the properties of a molecule.

This technical document will explore the structural origins of the steric effects in 4-tert-butyl-2,6-dimethylbenzoic acid, provide a detailed analysis of its impact on acidity and reactivity, and discuss its practical applications in the fields of organic synthesis and pharmaceutical development. Through a combination of experimental data, detailed protocols, and visual representations, we will uncover the "unseen shield" that this molecule's unique architecture provides.

The Architectural Fortress: Structural Basis of Steric Hindrance

The pronounced steric effects of 4-tert-butyl-2,6-dimethylbenzoic acid arise from the strategic placement of three alkyl groups on the benzene ring. The bulky tert-butyl group at the para-position serves as an anchor and influences the molecule's overall lipophilicity. However, the true architects of the steric shield are the two methyl groups situated at the ortho-positions (positions 2 and 6) flanking the carboxylic acid functionality.

This disubstitution at the ortho-positions forces the carboxylic acid group to twist out of the plane of the benzene ring. In a typical benzoic acid, the carboxyl group is largely coplanar with the aromatic ring, allowing for resonance stabilization between the carboxyl group and the π-system of the ring. In 4-tert-butyl-2,6-dimethylbenzoic acid, the steric clash between the ortho-methyl groups and the carboxylic acid's oxygen atoms disrupts this coplanarity. This twisting has profound consequences for the molecule's chemical properties.

To visualize this, consider the crystal structure of a related sterically hindered molecule, 2,4,6-trimethylbenzoic anhydride. The dihedral angle between the aromatic rings highlights the steric pressure exerted by the ortho-substituents, forcing a non-planar arrangement.[1]

G cluster_0 Unhindered Esterification (e.g., 4-tert-Butylbenzoic Acid) cluster_1 Sterically Hindered Esterification (4-tert-butyl-2,6-dimethylbenzoic Acid) Unhindered_Acid Carboxylic Acid Unhindered_Intermediate Tetrahedral Intermediate Unhindered_Acid->Unhindered_Intermediate Nucleophilic Attack Unhindered_Alcohol Alcohol (ROH) Unhindered_Alcohol->Unhindered_Intermediate Unhindered_Ester Ester Unhindered_Intermediate->Unhindered_Ester Hindered_Acid Carboxylic Acid Hindered_Intermediate Tetrahedral Intermediate (Formation Inhibited) Hindered_Acid->Hindered_Intermediate Steric Hindrance Blocks Attack Hindered_Alcohol Alcohol (ROH) Hindered_Alcohol->Hindered_Intermediate Hindered_Ester Ester (Low/No Yield) Hindered_Intermediate->Hindered_Ester

Comparative Esterification Pathways

Synthesis of a Sterically Hindered Acid: A Practical Protocol

The synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid is not a trivial undertaking due to its sterically crowded nature. A common and effective strategy involves a multi-step process starting from a commercially available precursor. The following protocol is based on established methodologies for the synthesis of similar sterically hindered aromatic compounds. [2][3][4][5] Step 1: Bromination of 5-tert-butyl-m-xylene

This step introduces a bromine atom at a position that can later be converted into the carboxylic acid group.

  • Materials: 5-tert-butyl-m-xylene, Iron powder, Bromine, Chloroform, 1 M Sodium hydroxide solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 5-tert-butyl-m-xylene and a catalytic amount of iron powder in chloroform.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine in chloroform dropwise via the addition funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the bromine color dissipates.

    • Pour the reaction mixture into a cold, dilute aqueous solution of sodium hydroxide to quench any remaining bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-bromo-5-tert-butyl-1,3-dimethylbenzene, which can be purified by distillation or chromatography.

Step 2: Lithiation and Carbonation

This is the key step where the bromine atom is replaced with a carboxylic acid group.

  • Materials: 2-bromo-5-tert-butyl-1,3-dimethylbenzene, n-Butyllithium in hexanes, Dry diethyl ether or THF, Dry ice (solid carbon dioxide), Hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 2-bromo-5-tert-butyl-1,3-dimethylbenzene in dry diethyl ether or THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the organolithium reagent.

    • In a separate flask, crush a large excess of dry ice.

    • Carefully pour the organolithium solution onto the crushed dry ice with vigorous stirring. A white precipitate of the lithium carboxylate will form.

    • Allow the mixture to warm to room temperature, and then quench with water.

    • Acidify the aqueous layer with hydrochloric acid to a pH of ~1-2 to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-tert-butyl-2,6-dimethylbenzoic acid. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Start 5-tert-butyl-m-xylene Step1 Bromination (Br₂, Fe) Start->Step1 Intermediate 2-bromo-5-tert-butyl- 1,3-dimethylbenzene Step1->Intermediate Step2 1. n-BuLi, -78°C 2. CO₂ (dry ice) 3. H₃O⁺ Intermediate->Step2 Product 4-tert-butyl-2,6- dimethylbenzoic acid Step2->Product

Synthetic Pathway to 4-tert-butyl-2,6-dimethylbenzoic acid

Applications in Drug Development and Organic Synthesis

The unique properties endowed by steric hindrance make 4-tert-butyl-2,6-dimethylbenzoic acid and related structures valuable tools in several areas:

  • Probing Enzyme Active Sites: The defined and rigid nature of this molecule allows it to be used as a molecular probe to map the steric constraints of enzyme active sites. By observing how this bulky molecule interacts (or fails to interact) with a biological target, researchers can gain valuable insights into the shape and size of the binding pocket.

  • Controlling Reactivity and Selectivity: In organic synthesis, the steric bulk can be used to direct reactions to other, less hindered parts of a molecule, thereby achieving high regioselectivity. It can also be used to stabilize reactive intermediates by physically blocking decomposition pathways.

  • Modulating Pharmacokinetic Properties: In drug design, the introduction of bulky groups can be a strategy to prevent metabolic degradation of a drug molecule. By sterically shielding a metabolically labile position, the half-life of a drug can be extended, leading to improved pharmacokinetic profiles.

  • As a Bulky Counterion: The carboxylate anion of 4-tert-butyl-2,6-dimethylbenzoic acid can be used as a bulky, non-coordinating counterion in certain chemical reactions, helping to stabilize cationic species.

Conclusion

4-tert-butyl-2,6-dimethylbenzoic acid serves as a powerful illustration of the profound impact of steric hindrance on molecular properties and reactivity. The strategic placement of two methyl groups ortho to the carboxylic acid creates a steric shield that not only enhances the molecule's acidity through the "ortho effect" but also dramatically hinders its participation in reactions like esterification. Understanding and harnessing these steric effects is a critical skill for researchers in organic synthesis and drug development, enabling the rational design of molecules with tailored properties and functions. As the demand for more complex and specific molecular architectures grows, the principles exemplified by 4-tert-butyl-2,6-dimethylbenzoic acid will continue to be of paramount importance.

References

  • Bartlett, P. D., & Roha, M. (1954). Bicyclic Structures Prohibiting the Walden Inversion. V. The Triptycene System as a Means of Studying Steric Hindrance. Journal of the American Chemical Society, 76(9), 2349–2353. [Link]

  • Melnyk, A., & Nykulyshyn, I. (2021). Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies, 29(4), 565-575. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved January 24, 2026, from [Link]

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society (Resumed), 1824. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved January 24, 2026, from [Link]

  • Stewart, R., & Yates, K. (1958). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 36(3), 501–507. [Link]

  • Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(18), 3651–3658. [Link]

  • Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 68(6), 1149–1163. [Link]

  • Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o539. [Link]

  • Wallet, J. C., Molins, E., & Miravitlles, C. (2001). 2,4,6-Trimethoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 57(9), o1073–o1074. [Link]

  • Vangala, V. R., & Chow, P. S. (2019). Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm, 21(30), 4545–4555. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved January 24, 2026, from [Link]

Sources

Navigating the Steric Maze: A Technical Guide to the Acidity of Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their acidity, quantified by the acid dissociation constant (pKa), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The introduction of bulky substituents, particularly in the ortho positions, introduces profound steric and electronic effects that modulate acidity in non-intuitive ways. This guide provides a comprehensive exploration of the principles governing the acidity of sterically hindered benzoic acids, outlines robust methodologies for their pKa determination, and discusses the implications for rational drug design. We will delve into the "ortho effect," the intricate interplay of steric inhibition of resonance, intramolecular hydrogen bonding, and direct field effects that collectively govern the ionization behavior of these challenging molecules.

The Foundational Principle: The Ortho Effect

The acidity of a substituted benzoic acid is a delicate balance of inductive and resonance effects. However, when a substituent occupies the position ortho to the carboxylic acid group, this balance is dramatically perturbed. This phenomenon, broadly termed the "ortho effect ," almost always leads to an increase in the acidity (a decrease in pKa) of the benzoic acid, regardless of the electronic nature of the ortho substituent.[1][2]

Several factors contribute to this effect:

  • Steric Inhibition of Resonance: The primary driver of the ortho effect is steric hindrance.[1][3] The bulky ortho substituent forces the carboxyl group (-COOH) out of the plane of the benzene ring.[1][3] This twisting disrupts the resonance of the carboxyl group with the phenyl ring, which increases the acidity of the carboxyl group.[1]

  • Stabilization of the Carboxylate Anion: Upon deprotonation, the resulting carboxylate anion (-COO⁻) benefits from the loss of planarity. When the carboxylate is out of the plane of the benzene ring, the resonance between the carbonyl group and the ring is diminished, allowing the carbonyl to more effectively stabilize the negative charge on the adjacent oxygen atom.[4]

  • Intramolecular Hydrogen Bonding: In some cases, an ortho substituent like -OH or -OCH₃ can form an intramolecular hydrogen bond with the acidic proton of the carboxylic acid.[5][6] This can stabilize the undissociated acid, making it less acidic. However, this effect is often secondary to the steric inhibition of resonance.[5][6]

The following diagram illustrates the principle of steric inhibition of resonance.

Potentiometric_Titration_Workflow start Start prep_reagents Prepare Standardized Base & Acid Solution start->prep_reagents setup_inst Calibrate pH Meter & Setup Titration Apparatus prep_reagents->setup_inst titrate Perform Titration: Add Base Aliquots, Record pH setup_inst->titrate plot_data Plot pH vs. Volume of Base titrate->plot_data analyze Determine Equivalence Point plot_data->analyze calc_pka Calculate pKa (pH at Half-Equivalence Point) analyze->calc_pka end End calc_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Trustworthiness and Self-Validation:

  • Standardization: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

  • Calibration: Frequent calibration of the pH meter is essential.

  • Inert Atmosphere: For easily oxidizable compounds, performing the titration under an inert atmosphere can prevent side reactions.

  • Co-solvent Correction: When using co-solvents, it is important to note that the measured pKa may differ from the aqueous pKa.

Spectrophotometric and Solubility-Based Methods

For compounds with a chromophore that changes upon ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination. [7]Solubility-based methods can also be employed for sparingly soluble compounds, where the change in solubility with pH is used to calculate the pKa. [7][8]

Implications in Drug Development

The pKa of an active pharmaceutical ingredient (API) is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. [9][10][11]

  • Solubility and Absorption: The ionization state of a drug, governed by its pKa, significantly affects its solubility and ability to permeate biological membranes. [9][10]* Distribution and Target Binding: The pKa influences how a drug distributes into different tissues and its ability to bind to its biological target. [9][12]* Metabolism and Excretion: The ionization state can affect recognition by metabolic enzymes and transporters involved in drug elimination. [11] The deliberate introduction of steric hindrance can be a powerful tool in drug design. By modulating the pKa of a lead compound, medicinal chemists can fine-tune its ADME properties. For instance, the 2,6-disubstitution of benzoic acid derivatives has been shown to prevent their uptake by monocarboxylic acid transporters (MCTs) in Caco-2 cells, which can be a desirable or undesirable effect depending on the therapeutic goal. [13]

Drug_Development_Implications pka pKa of Sterically Hindered Benzoic Acid solubility Aqueous Solubility pka->solubility absorption Membrane Permeability (Absorption) pka->absorption distribution Tissue Distribution pka->distribution binding Target Binding Affinity pka->binding adme Overall ADME Profile solubility->adme absorption->adme distribution->adme binding->adme

Caption: The central role of pKa in influencing the ADME properties of a drug.

Conclusion

The acidity of sterically hindered benzoic acids is a complex interplay of steric and electronic effects, with the ortho effect playing a dominant role. A thorough understanding of these principles is paramount for chemists in diverse fields, from physical organic chemistry to medicinal chemistry. The ability to rationally modulate the pKa of these molecules through the strategic placement of bulky substituents provides a powerful tool for optimizing molecular properties. Accurate and reliable pKa determination, through well-validated methods like potentiometric titration, is the cornerstone of these endeavors, providing the essential data to guide molecular design and predict in vivo behavior.

References

  • Ortho effect. Wikipedia. Available at: [Link]

  • How does ortho-effect work in benzoic acids? (video). Khan Academy. Available at: [Link]

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. Available at: [Link]

  • What is pKa and how is it used in drug development?. Pion Inc. Available at: [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. Available at: [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link]

  • 2,6-Dimethylbenzoic acid. PubChem. Available at: [Link]

  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

  • Ortho Effect || SIR Effect || Acidity Of Benzoic Acid || Steric Inhibition Of Resonance ||. YouTube. Available at: [Link]

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available at: [Link]

  • 2,6-Dimethoxybenzoic Acid. PubChem. Available at: [Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. Available at: [Link]

  • Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. ChemContent. Available at: [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. ResearchGate. Available at: [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

  • Why isn't benzoic acid a strong acid?. Reddit. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Strategies for the Successful Amidation of 4-tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Sterically Hindered Amide Bond Formation

The synthesis of amides is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the amide bond is a ubiquitous functional group.[1] While numerous methods for amide bond formation have been developed, the coupling of sterically hindered carboxylic acids and amines remains a significant challenge.[2][3] This guide provides an in-depth analysis and detailed protocols for the amidation of 4-tert-butyl-2,6-dimethylbenzoic acid, a notoriously challenging substrate due to its significant steric encumbrance around the carboxylic acid moiety.

The structure of 4-tert-butyl-2,6-dimethylbenzoic acid presents a formidable obstacle to standard amidation procedures. The two methyl groups in the ortho positions to the carboxylic acid create a "pocket" that severely restricts access for the incoming amine nucleophile. This steric blockade is the primary reason why common coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt), often fail or provide disappointingly low yields.[4]

This document will explore the underlying principles of this challenge and provide two robust, field-proven protocols to overcome it: the use of high-potency uronium-based coupling reagents and the in-situ generation of highly reactive acyl fluoride intermediates.

The "Ortho Effect" and Steric Shielding

The difficulty in forming amides with 2,6-disubstituted benzoic acids is a classic example of the "ortho effect". The steric clash between the ortho substituents and the carboxylic acid group forces the -COOH group to twist out of the plane of the aromatic ring.[5] This disruption of conjugation has electronic consequences, such as increasing the acidity of the carboxylic acid, but more importantly, it creates a physical barrier that hinders the approach of the amine to the activated carboxylate intermediate.[5][6]

Caption: Steric shielding of the carboxylic acid group.

Strategic Approaches to Amide Formation

To achieve successful amidation with this substrate, it is necessary to employ strategies that either utilize exceptionally reactive coupling agents capable of functioning in a sterically congested environment or convert the carboxylic acid into a more reactive, less sterically demanding intermediate.

Strategy 1: High-Potency Uronium/Aminium Salt Coupling Reagents

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents for challenging amide bond formations. Their efficacy stems from the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the subsequent nucleophilic attack by the amine, accelerating the reaction and overcoming the steric barrier.

HATU_Mechanism CarboxylicAcid 4-tert-butyl-2,6-dimethylbenzoic acid ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->TetrahedralIntermediate AmideProduct Desired Amide Product TetrahedralIntermediate->AmideProduct Collapse & Proton Transfer

Caption: General mechanism for HATU-mediated amidation.

Strategy 2: Acyl Fluoride Intermediates

An alternative and highly effective strategy involves the conversion of the carboxylic acid to an acyl fluoride in situ.[7] Acyl fluorides are highly reactive acylating agents and are less sterically demanding than other activated species, such as acyl chlorides or anhydrides.[4][8] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are excellent for this transformation, allowing for subsequent amidation, often at elevated temperatures to overcome the activation energy barrier.[8]

Acyl_Fluoride_Workflow Start Start: Carboxylic Acid + Amine Step1 Step 1: In Situ Acyl Fluoride Formation Start->Step1 Step2 Step 2: Nucleophilic Acyl Substitution Step1->Step2 Reagent BTFFH + Base (DIPEA) Reagent->Step1 End End: Purified Amide Product Step2->End Heating Elevated Temperature (Optional) Heating->Step2

Caption: Workflow for amidation via an acyl fluoride intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amidation using HATU

This protocol is suitable for a wide range of primary and secondary amines.

ReagentMolar Eq.Purpose
4-tert-butyl-2,6-dimethylbenzoic acid1.0Starting Material
Amine1.1 - 1.2Nucleophile
HATU1.2Coupling Reagent
DIPEA (Diisopropylethylamine)3.0Non-nucleophilic base
Anhydrous DMF or NMP-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF or NMP to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the amine (1.1-1.2 eq) and DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the reaction mixture at room temperature. For particularly challenging couplings, the temperature can be elevated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction may take from 4 to 24 hours to reach completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF/NMP), saturated aqueous NaHCO₃, water, and finally, brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Amidation via In Situ Acyl Fluoride Formation

This protocol is particularly effective for less reactive amines or when other methods fail.[8]

ReagentMolar Eq.Purpose
4-tert-butyl-2,6-dimethylbenzoic acid1.0Starting Material
Amine1.2Nucleophile
BTFFH1.2Fluorinating Agent
DIPEA3.0Non-nucleophilic base
Anhydrous Acetonitrile or DCM-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile or DCM, followed by BTFFH (1.2 eq) and DIPEA (3.0 eq).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the acyl fluoride.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be heated to reflux (for DCM) or up to 80 °C (for acetonitrile). Microwave heating can also be effective in accelerating the reaction.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent in vacuo. Purify the crude residue by flash column chromatography or recrystallization.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
No or Low Conversion Insufficient activation or reactivity.Increase reaction temperature (e.g., 50-80 °C). Consider using microwave irradiation.[4] Switch to the acyl fluoride protocol if using HATU. Ensure all reagents and solvents are anhydrous.
Side Product Formation Racemization (if chiral amine is used).Use a less forcing coupling reagent or lower the reaction temperature. Acyl fluorides are reported to be less prone to racemization than acyl chlorides.[8]
Reaction of DIPEA with activated acid.This is unlikely with a hindered base like DIPEA, but ensure the base is added slowly and at a controlled temperature.
Difficult Purification Residual DMF/NMP or coupling agent byproducts.Perform aqueous washes with 5% LiCl to effectively remove polar aprotic solvents. Ensure thorough washing to remove water-soluble byproducts from HATU or BTFFH.

Conclusion

The amidation of 4-tert-butyl-2,6-dimethylbenzoic acid requires a departure from standard coupling conditions due to profound steric hindrance. By understanding the nature of this challenge, researchers can select an appropriate high-potency strategy to achieve their synthetic goals. The use of powerful uronium reagents like HATU or the conversion to a highly reactive acyl fluoride intermediate are reliable and effective methods. The protocols provided herein offer robust starting points that can be optimized to suit a variety of amine substrates, enabling the successful synthesis of highly hindered amides for applications in drug discovery and materials science.

References

  • Falco, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1639. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 41-46. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11498-11504. Available at: [Link]

  • Google Patents. (n.d.). CN103896793B - Synthesis method of amide compounds.
  • Noack, F., & Gademann, K. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry—A European Journal, 25(51), 11826-11841. Available at: [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Available at: [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Available at: [Link]

  • Organic Syntheses. (n.d.). (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Available at: [Link]

  • Thomson, R. J. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. The Journal of Organic Chemistry, 80(14), 7235–7244. Available at: [Link]

  • Ali, M. A., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 7(21), 3555-3561. Available at: [Link]

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Application Notes & Protocols: Derivatization of 4-tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: Navigating the Challenge of a Sterically Hindered Acid

4-tert-butyl-2,6-dimethylbenzoic acid is a unique chemical scaffold characterized by significant steric congestion around its carboxylic acid functionality. The two ortho-methyl groups, combined with the para-tert-butyl group, create a sterically demanding environment that profoundly influences the molecule's reactivity. While this steric shielding can be a desirable feature for creating stable molecular frameworks, it presents a considerable challenge for chemists seeking to perform standard derivatization reactions such as esterification or amidation.

Conventional methods often fail or provide negligible yields because the bulky substituents physically block nucleophiles from accessing the carbonyl carbon.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the underlying chemical principles and offers robust, field-proven protocols to successfully derivatize this hindered carboxylic acid. We will explore strategies that pivot from direct functionalization to the creation of highly reactive intermediates, thereby enabling the synthesis of a diverse range of ester and amide derivatives.

The Core Challenge: Understanding Steric Inhibition

The primary obstacle in derivatizing 4-tert-butyl-2,6-dimethylbenzoic acid is the severe steric hindrance imposed by the two ortho-methyl groups. These groups flank the carboxylic acid and force it out of the plane of the benzene ring. This twisting minimizes van der Waals strain but also disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of resonance.[3][4]

From a practical standpoint, this steric bulk acts as a formidable shield, preventing the approach of nucleophiles required for derivatization. Reactions that proceed readily with less substituted benzoic acids, such as standard Fischer esterification or carbodiimide-mediated couplings, are significantly impeded.[5] Therefore, successful derivatization requires strategies that enhance the electrophilicity of the carbonyl carbon to an extent that it can overcome this physical barrier.

G cluster_molecule Steric Shielding of the Carboxyl Group cluster_nucleophile Nucleophile (e.g., R-OH, R-NH2) C_COOH C=O OH OH C_COOH->OH Me1 H3C Me2 CH3 Nu Nu-H Nu->clash1 Nu->clash2 caption Steric hindrance from ortho-methyl groups blocks nucleophile access.

Caption: Steric hindrance from ortho-methyl groups blocks nucleophile access.

Strategy 1: Formation of a Highly Reactive Acyl Chloride Intermediate

The most effective and broadly applicable strategy to derivatize 4-tert-butyl-2,6-dimethylbenzoic acid is to first convert it into its corresponding acyl chloride. Acyl chlorides are exceptionally reactive electrophiles, and their formation is often less sensitive to steric hindrance than the subsequent nucleophilic attack. This two-step approach effectively circumvents the reactivity challenge. The conversion is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Protocol 1: Synthesis of 4-tert-butyl-2,6-dimethylbenzoyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride, a critical intermediate for subsequent esterification and amidation reactions.

Materials:

  • 4-tert-butyl-2,6-dimethylbenzoic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration). Stir the resulting suspension at room temperature.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at 0 °C (ice bath). Safety Note: This reaction evolves gaseous HCl and CO/CO₂. Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude 4-tert-butyl-2,6-dimethylbenzoyl chloride is often a liquid or low-melting solid and can be used in the next step without further purification.

G start Start: 4-tert-butyl-2,6-dimethylbenzoic acid in anhydrous DCM reagents Add: 1. Cat. DMF 2. Oxalyl Chloride (1.5 eq) at 0°C start->reagents reaction Reaction: Stir at RT for 2-4h (Observe gas evolution) reagents->reaction workup Work-up: Remove solvent and excess reagent in vacuo reaction->workup product Product: Crude 4-tert-butyl-2,6-dimethylbenzoyl chloride (Use directly) workup->product

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Strategy 2: Synthesis of Ester Derivatives via the Acyl Chloride

With the highly reactive acyl chloride in hand, ester formation becomes straightforward. The reaction proceeds rapidly with primary and secondary alcohols in the presence of a non-nucleophilic base, which serves to neutralize the HCl byproduct.

Protocol 2: General Procedure for Esterification

Materials:

  • Crude 4-tert-butyl-2,6-dimethylbenzoyl chloride (from Protocol 1)

  • Desired alcohol (R-OH)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Alcohol & Base Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

ParameterCondition / ReagentRationale
Activation Oxalyl Chloride / DMFCreates a highly reactive acyl chloride, overcoming steric hindrance.
Nucleophile Primary or Secondary AlcoholLess hindered alcohols will react more efficiently.
Base Triethylamine or PyridineActs as an HCl scavenger to drive the reaction to completion.
Temperature 0 °C to Room Temp.Controls the initial rate of the highly exothermic reaction.
Typical Yield 70-95%Dependent on the steric bulk of the alcohol used.

Strategy 3: Amide Bond Formation Using Modern Coupling Reagents

Directly coupling a sterically hindered acid with an amine is a formidable task. While the acyl chloride method is effective, modern peptide coupling reagents offer a milder, one-pot alternative that is highly efficient for even the most challenging substrates. Uronium/aminium salt-based reagents, such as HATU, are particularly effective.[7]

The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly activated OAt-ester intermediate. This species is more reactive than intermediates formed by many other coupling agents, making it ideal for overcoming steric barriers. The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the activation and final coupling step.

Protocol 3: HATU-Mediated Amidation

Materials:

  • 4-tert-butyl-2,6-dimethylbenzoic acid

  • Desired amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Setup: To a round-bottom flask, add 4-tert-butyl-2,6-dimethylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M).

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product by silica gel column chromatography.

G acid Hindered Acid (R-COOH) activated_ester Highly Reactive OAt-Ester Intermediate acid->activated_ester + hatu HATU hatu->activated_ester + base DIPEA base->activated_ester + amide_product Sterically Hindered Amide Product activated_ester->amide_product + amine Amine (R'-NH2) amine->amide_product + byproduct Tetramethylurea + HOAt Byproducts amide_product->byproduct Purification

Caption: Mechanism overview for HATU-mediated amidation of a hindered acid.

Coupling Reagent ClassExample(s)Suitability for this SubstrateRationale
Uronium/Aminium HATU, HCTUExcellent Forms highly reactive OAt/OClBt-esters capable of overcoming severe steric hindrance.[7]
Phosphonium PyBOPGood Effective for many hindered couplings, though may be slightly less reactive than HATU for extreme cases.
Carbodiimide EDC, DCCPoor Generally insufficient for activating severely hindered acids without significant side reactions or catalyst optimization.[8]

Derivatization for Analytical Applications

In many contexts, particularly in metabolomics and bioanalysis, derivatization is performed not for synthesis but to enhance the analytical properties of a molecule.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid must be converted into a more volatile and thermally stable derivative. Silylation is the method of choice. Reagents like N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) react with the acid to form a tert-butyldimethylsilyl (TBDMS) ester, which is ideal for GC analysis.[9][10]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. Reagents that introduce a permanently charged moiety or a readily ionizable group, such as 4-APEBA, can significantly improve detection limits in positive-ion ESI-MS.[8]

Conclusion

The successful derivatization of 4-tert-butyl-2,6-dimethylbenzoic acid hinges on overcoming the profound steric hindrance that shields its carboxylic acid group. Direct approaches are largely ineffective. The key to success lies in a two-pronged strategy: either converting the acid into a highly reactive intermediate, such as an acyl chloride, prior to reaction with a nucleophile, or employing powerful, modern coupling reagents like HATU that can generate a sufficiently activated species in situ. By understanding the principles of steric inhibition and selecting the appropriate activation strategy, researchers can reliably synthesize a wide array of ester and amide derivatives for applications ranging from medicinal chemistry to materials science.

References

  • Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. BenchChem.
  • Ingalls, S. T., et al. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

  • Song, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1847-1858. [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of 4-tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Benzoic Acids

4-tert-butyl-2,6-dimethylbenzoic acid is a highly substituted aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl group. This structural feature imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and specialty polymer industries. The bulky tert-butyl group and the two ortho-methyl groups shield the carboxylic acid functionality, influencing its reactivity and the stability of its derivatives.

The large-scale synthesis of this compound presents distinct challenges. Standard synthetic routes must be adapted to overcome the steric hindrance, which can impede reaction rates and lead to lower yields. Furthermore, scalability requires a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate. This guide provides a detailed, field-proven protocol for the multi-kilogram synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid, focusing on the causality behind experimental choices and critical parameters for successful scale-up.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and scalable route to the target molecule involves a two-step process starting from commercially available 1,3-dimethylbenzene (m-xylene).

  • Step 1: Friedel-Crafts Alkylation. A regioselective Friedel-Crafts alkylation of m-xylene with a tert-butylating agent introduces the C4 substituent, yielding the intermediate 5-tert-butyl-1,3-dimethylbenzene.

  • Step 2: Benzylic Oxidation. A subsequent strong oxidation of one of the benzylic methyl groups on the intermediate affords the final product. The tert-butyl group, lacking a benzylic proton, remains intact during this process[1][2].

This pathway is advantageous for large-scale production due to the use of readily available starting materials, well-understood reaction classes, and high overall yields.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Benzylic Oxidation cluster_2 Purification A m-Xylene D Reaction Vessel A->D B tert-Butyl Chloride B->D C AlCl3 Catalyst C->D E Intermediate: 5-tert-butyl-1,3-dimethylbenzene D->E Electrophilic Aromatic Substitution G Oxidation Reactor E->G F Potassium Permanganate (KMnO4) F->G H Crude Product: 4-tert-butyl-2,6-dimethylbenzoic acid G->H Oxidation & Acidification I Recrystallization H->I J Final Product: High Purity Acid I->J

Caption: Overall workflow for the synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid.

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of 5-tert-butyl-1,3-dimethylbenzene

Causality: This Friedel-Crafts alkylation utilizes a strong Lewis acid, aluminum chloride, to generate a tert-butyl carbocation from tert-butyl chloride.[3][4] This electrophile then attacks the electron-rich m-xylene ring. The substitution occurs at the 5-position, which is sterically accessible and electronically activated by both methyl groups. Using a non-polar solvent and low temperatures minimizes the formation of undesired isomers and polyalkylation byproducts.[3]

Materials and Reagents:

ReagentCAS No.Molecular Wt.Grade
m-Xylene108-38-3106.16 g/mol Anhydrous, ≥99%
tert-Butyl Chloride507-20-092.57 g/mol ≥99%
Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol Anhydrous, Powder
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 6M Aqueous Solution
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated Solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous

Protocol:

  • Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen. Vent the off-gas through a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (40 L) and m-xylene (10.6 kg, 100 mol, 1.0 equiv). Begin stirring and cool the mixture to 0-5 °C using a chiller.

  • Catalyst Addition: Under a strong nitrogen counter-flow, carefully add anhydrous aluminum chloride (1.4 kg, 10.5 mol, 0.105 equiv) in portions, ensuring the temperature does not exceed 10 °C. Rationale: Portion-wise addition of the catalyst controls the initial exotherm.

  • Substrate Addition: Once the catalyst is fully dissolved and the temperature is stable at 0-5 °C, add tert-butyl chloride (9.7 kg, 105 mol, 1.05 equiv) dropwise from the addition funnel over 2-3 hours. Maintain the internal temperature below 5 °C throughout the addition. Rationale: Slow, controlled addition is critical to manage the reaction exotherm and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) until the consumption of m-xylene is >98%.

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (40 kg) and 6M HCl (5 L) in a separate vessel with vigorous stirring. Caution: This is a highly exothermic process. The temperature should be kept below 25 °C.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 15 L), and finally brine (15 L).

    • Dry the organic layer over anhydrous magnesium sulfate (2 kg), filter, and concentrate the filtrate under reduced pressure to remove the dichloromethane.

  • Purification: The crude product is purified by vacuum distillation to yield 5-tert-butyl-1,3-dimethylbenzene as a colorless liquid. Expect a yield of 13.0-14.6 kg (80-90%).

PART B: Large-Scale Synthesis of 4-tert-butyl-2,6-dimethylbenzoic Acid

Causality: This step employs potassium permanganate, a powerful oxidizing agent, to convert a benzylic methyl group into a carboxylic acid.[1][5] The reaction is typically performed in an aqueous medium with heating to drive the reaction to completion. The tert-butyl group is inert to these conditions as it lacks a benzylic hydrogen atom.[2] The initial product is the potassium salt, which is soluble in water. Subsequent acidification precipitates the desired free carboxylic acid.

Materials and Reagents:

ReagentCAS No.Molecular Wt.Grade
5-tert-butyl-1,3-dimethylbenzene98-19-1162.27 g/mol As prepared in Part A
Potassium Permanganate (KMnO₄)7722-64-7158.03 g/mol Technical Grade
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Pellets
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Concentrated (37%)
Toluene108-88-392.14 g/mol Technical Grade

Protocol:

  • Reactor Setup: Use a 200 L jacketed reactor equipped with a high-torque mechanical stirrer, a reflux condenser, a temperature probe, and a port for solid addition.

  • Reagent Charging: Charge the reactor with water (120 L) and sodium hydroxide (1.6 kg, 40 mol). Stir until dissolved. Add 5-tert-butyl-1,3-dimethylbenzene (8.1 kg, 50 mol, 1.0 equiv).

  • Oxidant Addition: Heat the mixture to 80 °C. Once the temperature is stable, begin adding potassium permanganate (17.4 kg, 110 mol, 2.2 equiv) in small portions over 4-6 hours. Rationale: Portion-wise addition of solid KMnO₄ is crucial to control the strong exotherm of the oxidation. Maintain the temperature between 95-100 °C. A vigorous reflux should be observed.

  • Reaction Monitoring: After the final addition of KMnO₄, maintain the reaction at 95-100 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. The formation of a brown manganese dioxide (MnO₂) precipitate will be evident.

  • Work-up and Filtration:

    • Cool the reaction mixture to 50 °C.

    • Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 10 L). Rationale: Hot filtration prevents the premature crystallization of the product salt.

    • Combine the filtrates. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Product Precipitation:

    • Cool the clear filtrate to 10-15 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~1-2. A thick white precipitate will form.

  • Isolation and Drying:

    • Collect the white solid by filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 15 L) to remove inorganic salts.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expect a yield of 7.7-8.7 kg (80-90%).

Purification and Characterization

The crude product from the oxidation step is typically of high purity (>98%). However, for applications requiring exceptional purity, recrystallization is recommended.

Purification Workflow

G A Crude Dried Product B Dissolution Vessel A->B D Heating to Dissolve B->D C Toluene (or EtOH/Water) C->B E Hot Filtration (Optional, removes insolubles) D->E F Crystallization Vessel E->F G Slow Cooling to 5 °C F->G H Vacuum Filtration G->H I Washing with Cold Solvent H->I J Vacuum Oven Drying I->J K Final Purified Product (>99.5% Purity) J->K

Caption: Recrystallization workflow for high-purity 4-tert-butyl-2,6-dimethylbenzoic acid.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot toluene (approx. 3-4 mL per gram of acid).

  • If any insoluble material is present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C for 2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Expected Characterization Data:

ParameterExpected Result
AppearanceWhite to off-white crystalline solid
Melting Point184-187 °C
¹H NMR (400 MHz, CDCl₃)δ 13.1 (s, 1H, COOH), 7.15 (s, 2H, Ar-H), 2.45 (s, 6H, Ar-CH₃), 1.35 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃)δ 178.5, 150.1, 138.2, 134.9, 127.8, 34.7, 31.4, 21.2
IR (KBr, cm⁻¹)2960 (br, O-H), 1695 (s, C=O), 1460, 1300, 1220, 880
Purity (HPLC)≥99.5%

Scale-Up and Process Optimization

Transitioning from laboratory to industrial scale requires careful consideration of several key parameters to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

StageParameterOptimization Rationale & Considerations
Friedel-Crafts Alkylation Catalyst Loading Reducing AlCl₃ loading minimizes waste and cost. Investigate solid acid catalysts (e.g., zeolites) for easier separation and recycling.[6]
Temperature Control Precise temperature control is critical. Runaway reactions can lead to excessive byproduct formation. Ensure the reactor's cooling capacity is sufficient for the planned scale.
Solvent While DCM is effective, consider alternative solvents like nitromethane or performing the reaction neat (in excess m-xylene) to reduce solvent waste.
Oxidation Agitation High-torque, efficient stirring is mandatory to ensure proper mixing of the multiphasic system (aqueous, organic, solid KMnO₄) and to facilitate heat transfer.
Rate of Addition The rate of KMnO₄ addition directly controls the reaction rate and heat generation. An automated solid-dosing system is recommended for large-scale operations.
Waste Management The process generates a significant amount of MnO₂. Develop a plan for its safe handling, filtration, and disposal or potential recycling.
Purification Solvent Selection Toluene is effective for recrystallization. An ethanol/water mixture can also be used, which may be preferable from a safety and environmental perspective.
Crystallization Controlled cooling rates are essential for obtaining a desirable crystal size distribution, which impacts filtration and drying efficiency. Seeding the solution can improve reproducibility.

References

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617335A - Process for synthesizing p-tert-butylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • N/A. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4965406A - Process for the manufacture of benzoic acid and salts thereof.
  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • ScienceDirect. (n.d.). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved from [Link]

  • YouTube. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. Retrieved from [Link]

  • UBC Library Open Collections. (1972, December 18). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. Retrieved from [Link]

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  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Novel Polymers Incorporating 4-tert-Butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Abstract

This document provides a comprehensive guide to the synthesis of novel polymers incorporating the sterically hindered monomer, 4-tert-butyl-2,6-dimethylbenzoic acid. Due to the significant steric hindrance around the carboxylic acid moiety, direct polymerization is challenging. Therefore, this guide focuses on a scientifically robust, two-stage approach: first, the functionalization of the core molecule to create a polymerizable monomer, followed by a detailed polymerization protocol. We present a theoretical framework and practical, step-by-step methodologies for the synthesis of a vinyl-functionalized monomer and its subsequent free-radical polymerization. This document is intended to serve as a foundational resource for researchers exploring new polymeric materials with unique thermal and mechanical properties imparted by the bulky tert-butyl and dimethyl-substituted aromatic structure.

Introduction and Rationale: Overcoming Steric Hindrance

The incorporation of bulky, rigid monomers into polymer chains is a well-established strategy for enhancing thermal stability, increasing glass transition temperature (Tg), and modifying solubility characteristics. 4-tert-butyl-2,6-dimethylbenzoic acid presents an intriguing scaffold for such applications due to its rigid aromatic core and the presence of a bulky tert-butyl group. However, the two methyl groups positioned ortho to the carboxylic acid create significant steric hindrance, making direct polycondensation reactions, such as polyesterification, exceedingly difficult.

Our synthetic strategy, therefore, circumvents this challenge by first converting the carboxylic acid into a less sterically demanding and readily polymerizable functional group. Specifically, we propose the transformation of the benzoic acid into a vinylbenzyl ester. This new monomer can then be polymerized using standard free-radical polymerization techniques. This approach allows for the incorporation of the desirable structural features of 4-tert-butyl-2,6-dimethylbenzoic acid into a polymer backbone.

Monomer Synthesis: Vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzoate

The first critical phase is the synthesis of a polymerizable monomer from 4-tert-butyl-2,6-dimethylbenzoic acid. We will achieve this by converting the carboxylic acid to an acid chloride, followed by esterification with 4-vinylbenzyl alcohol.

Materials and Equipment
Reagent/EquipmentGradeSupplier (Example)
4-tert-butyl-2,6-dimethylbenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeMerck
4-Vinylbenzyl alcohol90%Sigma-Aldrich
Triethylamine (Et₃N)≥99%Fisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
Diethyl etherAnhydrousVWR
Sodium bicarbonate (NaHCO₃)Saturated solution---
BrineSaturated solution---
Anhydrous magnesium sulfate (MgSO₄)------
Round-bottom flasks------
Condenser------
Magnetic stirrer and stir bars------
Schlenk line or nitrogen inlet------
Rotary evaporator------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---
Column chromatography setupSilica gel---
NMR Spectrometer------
FT-IR Spectrometer------
Protocol: Synthesis of 4-tert-butyl-2,6-dimethylbenzoyl chloride
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser with a drying tube, add 4-tert-butyl-2,6-dimethylbenzoic acid (5.0 g, 24.2 mmol).

  • Add thionyl chloride (5.3 mL, 72.6 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid benzoic acid should dissolve.

  • Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC to confirm the disappearance of the starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-tert-butyl-2,6-dimethylbenzoyl chloride as a yellowish oil or solid, which can be used in the next step without further purification.

Protocol: Synthesis of Vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzyl Ester
  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-vinylbenzyl alcohol (3.25 g, 24.2 mmol) and triethylamine (4.1 mL, 29.0 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-tert-butyl-2,6-dimethylbenzoyl chloride from the previous step in 50 mL of anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the cooled solution of 4-vinylbenzyl alcohol and triethylamine over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 98:2) to afford the pure vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzyl ester.

Polymer Synthesis: Poly(vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzyl ester)

With the functionalized monomer in hand, we can proceed with free-radical polymerization. Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for this purpose.

Materials and Equipment
Reagent/EquipmentGradeSupplier (Example)
Vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzyl esterAs synthesized---
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
TolueneAnhydrousAcros Organics
MethanolHPLC gradeFisher Scientific
Schlenk flask------
Schlenk line------
Oil bath------
Gel Permeation Chromatography (GPC) system------
Differential Scanning Calorimeter (DSC)------
Protocol: Free-Radical Polymerization
  • In a Schlenk flask, dissolve the vinyl-4-(4-tert-butyl-2,6-dimethylbenzoyloxy)benzyl ester monomer (2.0 g, 6.2 mmol) in anhydrous toluene (10 mL).

  • Add AIBN (10.2 mg, 0.062 mmol) to the solution (monomer to initiator ratio of 100:1).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 24 hours with stirring.

  • After 24 hours, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Precipitate the polymer by slowly adding the viscous toluene solution to a beaker of cold, rapidly stirring methanol (200 mL).

  • Collect the white, fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C overnight.

Characterization

The synthesized monomer and polymer should be thoroughly characterized to confirm their structure and properties.

Analysis TechniquePurposeExpected Results
¹H NMR Structural confirmation of monomer and polymerMonomer: Peaks corresponding to vinyl protons, aromatic protons, tert-butyl protons, and methyl protons. Polymer: Broadening of peaks and disappearance of vinyl proton signals.
FT-IR Functional group analysisMonomer: C=O stretch (ester), C=C stretch (vinyl). Polymer: Disappearance of the vinyl C=C stretch.
GPC Molecular weight and polydispersity (PDI)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and PDI.
DSC Thermal properties (Tg)Measurement of the glass transition temperature of the polymer. A high Tg is expected due to the bulky side groups.
TGA Thermal stabilityDetermination of the decomposition temperature of the polymer.

Safety Precautions

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a suspected carcinogen. Use it in a well-ventilated area or a fume hood.

  • AIBN is a thermal initiator and can decompose exothermically. Store it at a low temperature and away from heat sources.

  • Always wear appropriate PPE when handling chemicals.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization start_material 4-tert-butyl-2,6- dimethylbenzoic acid acid_chloride Acid Chloride Formation (SOCl₂, Reflux) start_material->acid_chloride esterification Esterification (4-Vinylbenzyl alcohol, Et₃N) acid_chloride->esterification monomer Vinyl-functionalized Monomer esterification->monomer polymerization Free-Radical Polymerization (AIBN, 70°C) monomer->polymerization Initiation purification Precipitation & Drying polymerization->purification final_polymer Final Polymer purification->final_polymer

Caption: Workflow for the synthesis of the vinyl-functionalized monomer and its subsequent polymerization.

Reaction Scheme

ReactionScheme cluster_step1 cluster_step2 cluster_step3 reagent1 SOCl₂ intermediate [Acid Chloride] reagent1->intermediate + reagent2 4-Vinylbenzyl alcohol, Et₃N monomer [Vinyl Monomer] reagent2->monomer + reagent3 AIBN, 70°C polymer [Polymer] reagent3->polymer start [Start Material]

Caption: Simplified reaction scheme for the multi-step synthesis of the target polymer.

Potential Applications

Polymers derived from 4-tert-butyl-2,6-dimethylbenzoic acid are anticipated to possess high thermal stability and rigidity due to the bulky, sterically hindered side chains. These properties could make them suitable for applications such as:

  • High-performance coatings and adhesives: Where thermal resistance and mechanical strength are critical.

  • Matrix materials for composites: To enhance the performance of advanced composite materials.

  • Gas separation membranes: The bulky side groups may create specific free volume architectures beneficial for separating certain gases.

  • Drug delivery matrices: The hydrophobic nature of the polymer could be exploited for the controlled release of hydrophobic drug molecules.

References

  • 4-tert-Butylbenzoic acid properties and applications. Vinati Organics Limited. [Link]

  • Synthesis of Poly(4-vinyl benzoic acid). Polymer Source. [Link]

  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid). ResearchGate. [Link]

  • Polyester preparation via polycondensation. International Scientific Organization. [Link]

  • Atom Transfer Radical Polymerization of tert-Butyl Acrylate. ACS Publications. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-tert-butyl-2,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, experience-based troubleshooting advice and preventative protocols. Our focus is on the causality behind experimental choices to ensure both success and understanding.

The synthesis of this sterically hindered benzoic acid typically involves two key stages:

  • Friedel-Crafts Alkylation: The introduction of a tert-butyl group onto a 1,3-dimethylbenzene (m-xylene) backbone.

  • Oxidation: The conversion of a methyl group on the resulting 4-tert-butyl-2,6-dimethyltoluene to a carboxylic acid.

Each stage presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Troubleshooting Friedel-Crafts Alkylation Side Reactions

The Friedel-Crafts alkylation of m-xylene with a tert-butylating agent (like tert-butyl chloride or tert-butanol) in the presence of a Lewis acid catalyst is the foundational step. While seemingly straightforward, it is prone to several side reactions that can significantly impact yield and purity.

FAQ 1: My final product contains significant amounts of 3,5-di-tert-butyl-1-methylbenzene and other poly-alkylated species. What's causing this and how can I fix it?

Question: I'm observing significant poly-alkylation in my reaction mixture. Why is the reaction not stopping at the mono-alkylated product?

Answer:

  • Probable Cause (The "Rich Get Richer" Effect): The root cause is the activating nature of alkyl groups in electrophilic aromatic substitution (EAS). The first tert-butyl group, being an electron-donating group, makes the aromatic ring more nucleophilic and thus more reactive than the starting m-xylene.[1][2] This increased reactivity promotes the addition of a second (or third) tert-butyl group, leading to poly-alkylation.[2]

  • Troubleshooting & Preventative Measures:

    • Control Stoichiometry: The most critical parameter is the molar ratio of reactants. Use a significant excess of the aromatic substrate (m-xylene) relative to the alkylating agent (tert-butyl chloride). A common starting point is a 4:1 molar ratio of m-xylene to tert-butyl chloride.[3] This ensures the electrophile is more likely to encounter an unreacted m-xylene molecule than a more reactive mono-alkylated product.

    • Slow Addition & Temperature Control: Add the alkylating agent slowly to the cooled reaction mixture (0-5 °C).[1] This keeps the instantaneous concentration of the electrophile low, disfavoring the faster reaction with the activated, mono-alkylated product. Low temperatures also help to manage the exothermicity of the reaction.

    • Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can aggressively promote poly-alkylation. Consider using a milder Lewis acid, such as FeCl₃, which can offer better selectivity for mono-alkylation.[4]

Workflow Diagram: Minimizing Poly-alkylation

G cluster_conditions Reaction Conditions Molar_Ratio Adjust Molar Ratio (m-xylene >> t-BuCl) Desired_Product High Yield of Mono-alkylated Product Molar_Ratio->Desired_Product Favors Temp_Control Maintain Low Temp (0-5 °C) Temp_Control->Desired_Product Slow_Addition Slow Reagent Addition Slow_Addition->Desired_Product Catalyst Use Milder Catalyst (e.g., FeCl3) Catalyst->Desired_Product Side_Product Poly-alkylation (Di-tert-butyl product) Excess_tBuCl Excess t-BuCl or High Temperature Excess_tBuCl->Side_Product Promotes G mXylene m-Xylene Kinetic_Product Kinetic Product (4-tert-butyl-2,6-dimethyltoluene) mXylene->Kinetic_Product Low Temp, Short Time tBuCl t-BuCl + FeCl3 Electrophile t-Butyl Cation (Electrophile) tBuCl->Electrophile Generates Electrophile->mXylene Electrophile->Kinetic_Product Thermo_Product Thermodynamic Product (Isomer) Kinetic_Product->Thermo_Product High Temp, Long Time Polyalkylation Poly-alkylation Product Kinetic_Product->Polyalkylation Excess t-BuCl

Caption: Reaction pathways in Friedel-Crafts alkylation.

References

  • Vertex AI Search. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Scribd. Friedel-Crafts Alkylation of Xylenes With Tert-Butanol Over Me So Porous Superacid UDCaT-5.
  • Benchchem. Application Notes and Protocols: Oxidation of 4-tert-Butyltoluene to 4-tert-Butylbenzoic Acid.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.
  • PEARL. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Chemistry Stack Exchange. Does rearrangement occur in Friedel Crafts alkylation or not?.
  • YouTube. Friedel-Crafts Alkylation of m-Xylene.
  • ResearchGate. Direct Oxidation of Toluene to Benzoic Acid with Molecular Oxygen over Manganese Oxides.
  • ResearchGate. Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid.

Sources

Technical Support Center: Purification of 4-tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-tert-butyl-2,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this sterically hindered carboxylic acid in high purity. The unique structural features of this compound, namely the two ortho-methyl groups and the para-tert-butyl group, present specific hurdles in removing impurities. This document provides troubleshooting guides, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

The purification of 4-tert-butyl-2,6-dimethylbenzoic acid often requires a multi-step approach. The choice of method depends on the nature and quantity of the impurities present. Below are detailed protocols for the most effective purification techniques.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The key is to select a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Common Issues and Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower boiling point solvent or a mixed solvent system. - Ensure the dissolution temperature is kept below the melting point of the acid.
Poor recovery The compound is too soluble in the cold solvent. Too much solvent was used.- Place the crystallization flask in an ice bath to maximize precipitation. - Reduce the volume of the solvent. - Consider a different solvent or a mixed solvent system.
No crystal formation The solution is not supersaturated.- Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure compound. - Allow the solution to cool slowly over a longer period.
Impurities co-precipitate The cooling process is too rapid. The chosen solvent is not ideal.- Ensure slow, controlled cooling to allow for selective crystallization. - Try a different solvent system. A list of potential solvents is provided below.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude 4-tert-butyl-2,6-dimethylbenzoic acid in various solvents at room temperature and upon heating. Due to its structure, a mixture of polar and non-polar solvents often yields the best results. A good starting point is a mixture of hexane and ethyl acetate.[1]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent mixture to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recommended Solvent Systems for Recrystallization:

Solvent/Solvent System Solvent Type Rationale
TolueneNon-polarCan be effective for removing more polar impurities.[2]
Hexane/Ethyl AcetateNon-polar/Polar aproticA versatile mixture that allows for fine-tuning of polarity to achieve optimal solubility differences.
Methanol/WaterPolar proticThe addition of water as an anti-solvent can induce crystallization.[3]
Acetic Acid/WaterPolar proticSimilar to methanol/water, acetic acid can be a good solvent for carboxylic acids.[4]
Method 2: Acid-Base Extraction

This classical technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt, which is then extracted into an aqueous phase.

Common Issues and Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Emulsion formation Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery after acidification Incomplete precipitation of the carboxylic acid. The compound has some solubility in the acidic aqueous phase.- Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. - Cool the acidified solution in an ice bath to decrease solubility. - Perform multiple extractions of the acidified aqueous phase with an organic solvent.
Product is wet and difficult to dry Incomplete removal of water.- After the final organic extraction, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[1]

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude 4-tert-butyl-2,6-dimethylbenzoic acid in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution).[5] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the solution is acidic (pH < 2). The 4-tert-butyl-2,6-dimethylbenzoic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry thoroughly under vacuum.

Method 3: Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a solid.[6] This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. Given the molecular weight and structure of 4-tert-butyl-2,6-dimethylbenzoic acid, it is a viable candidate for sublimation, especially for removing non-volatile impurities.

Common Issues and Troubleshooting:

Issue Potential Cause Troubleshooting Steps
Slow or no sublimation The temperature is too low, or the vacuum is not sufficient.- Gradually increase the temperature of the heating bath. - Ensure a high vacuum is achieved and maintained throughout the process.
Decomposition of the sample The temperature is too high.- Lower the sublimation temperature. Sublimation should occur at a temperature below the compound's melting point. - Use a good vacuum to allow for sublimation at a lower temperature.
Low recovery Sublimate is lost due to an inefficient collection surface or leaks in the vacuum system.- Ensure the cold finger or collection surface is sufficiently cold to promote efficient condensation. - Check all seals and connections for vacuum leaks.

Step-by-Step Sublimation Protocol:

  • Apparatus Setup: Place the crude 4-tert-butyl-2,6-dimethylbenzoic acid in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Cooling the Condenser: Circulate a coolant (e.g., cold water) through the cold finger or condenser.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The compound will sublime and then deposit as pure crystals on the cold surface.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

Purification Workflow Diagram

Caption: Decision-making workflow for the purification of 4-tert-butyl-2,6-dimethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is 4-tert-butyl-2,6-dimethylbenzoic acid difficult to purify?

A1: The steric hindrance caused by the two methyl groups ortho to the carboxylic acid functional group can impede intermolecular interactions, including the formation of a stable crystal lattice. This can make crystallization challenging. Additionally, these bulky groups can shield the carboxylic acid from reagents, potentially leading to incomplete reactions and a mixture of closely related side products that are difficult to separate.

Q2: My NMR spectrum shows a persistent impurity with a similar aromatic splitting pattern. What could it be and how do I remove it?

A2: A common impurity in the synthesis of substituted benzoic acids is the corresponding aldehyde or alcohol, which are intermediates in the oxidation of the parent toluene derivative.[7] These impurities are often less polar than the carboxylic acid. An acid-base extraction is typically very effective at removing these neutral impurities.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be used, but it may not be the most efficient method for large quantities due to the potential for band broadening (tailing) of acidic compounds on silica gel. If you choose this method, it is advisable to add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: What is the expected melting point of pure 4-tert-butyl-2,6-dimethylbenzoic acid?

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with all chemicals, you should handle 4-tert-butyl-2,6-dimethylbenzoic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[8]

References

  • European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. Google Patents.
  • CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents. (n.d.).
  • How can I purify carboxylic acid? - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
  • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

  • THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Sublimation of Benzoic Acid and The Determination of Its Melting Point. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • The Rate of Sublimation of Benzoic Acid. (n.d.). University of Queensland. Retrieved January 23, 2026, from [Link]

  • US1694124A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.).
  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2022). Organic Letters. Retrieved January 23, 2026, from [Link]

  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions with Ortho-Disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions involving ortho-disubstituted benzoic acids. The unique electronic and steric properties of these substrates often render standard protocols ineffective. Here, we provide in-depth troubleshooting advice, field-proven protocols, and the mechanistic reasoning behind our recommendations to empower you to overcome these synthetic challenges.

Understanding the Core Challenge: The "Ortho Effect"

Before troubleshooting specific reactions, it's crucial to understand the underlying principles governing the reactivity of ortho-disubstituted benzoic acids. The "ortho effect" is a combination of steric and electronic factors that makes these molecules unique.[1][2]

When a substituent is present at the ortho position, it causes steric hindrance that forces the carboxylic acid group to twist out of the plane of the benzene ring.[2][3][4] This has two major consequences:

  • Increased Acidity : The rotation inhibits resonance between the carboxyl group and the phenyl ring, which ultimately stabilizes the carboxylate anion and increases the acidity of the parent acid compared to its meta and para isomers.[2][4]

  • Steric Shielding : The same steric bulk that forces rotation also physically blocks the carbonyl carbon, making it difficult for nucleophiles to approach and react under standard conditions.[3]

This dual nature—enhanced acidity but decreased accessibility—is the primary reason these substrates fail in conventional reactions and require specialized strategies.

G cluster_ortho Ortho-Disubstituted Benzoic Acid cluster_consequences Consequences of the Ortho Effect Acid COOH group Shielding Steric Shielding of Carbonyl Acid->Shielding Physically blocks Resonance Inhibited Resonance Acid->Resonance Twists out of plane Ring Benzene Ring (with ortho-substituent 'R') Acidity Increased Acidity Resonance->Acidity Leads to

Caption: The dual consequences of the ortho effect.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

Section 1: Esterification Reactions

Question: My standard Fischer esterification (acid + alcohol with a strong acid catalyst) is giving low to no yield with my 2,6-dimethylbenzoic acid. Why is this happening?

Answer: The failure of the Fischer esterification is a classic example of the ortho effect in action. The mechanism requires the protonated carbonyl to be attacked by the alcohol nucleophile to form a tetrahedral intermediate. With ortho-disubstituted benzoic acids, the bulky substituents on the ring sterically hinder this approach. The activation energy for the formation of the already crowded tetrahedral intermediate becomes prohibitively high, leading to reaction failure.

Question: What are the most reliable methods for esterifying sterically hindered benzoic acids?

Answer: To overcome this steric barrier, you must activate the carboxylic acid with a reagent that creates a highly reactive intermediate. The two most powerful and widely used methods are the Yamaguchi Esterification and the Shiina Macrolactonization (which can also be used for intermolecular esterifications). Both proceed via the formation of a reactive mixed anhydride.

G Acid Hindered Benzoic Acid Intermediate Highly Reactive Mixed Anhydride Acid->Intermediate Forms ActivatingAgent Activating Agent (e.g., Yamaguchi or Shiina Reagent) ActivatingAgent->Intermediate Ester Target Ester Intermediate->Ester Attacked by Alcohol Alcohol (Nucleophile) Alcohol->Ester

Caption: General workflow for hindered esterification.

Comparison of Key Methods:

FeatureYamaguchi EsterificationShiina Esterification
Activating Agent 2,4,6-Trichlorobenzoyl chloride (TCBC)2-Methyl-6-nitrobenzoic anhydride (MNBA)
Base/Catalyst Stoichiometric base (e.g., Triethylamine) followed by a nucleophilic catalyst (DMAP)Nucleophilic catalyst (e.g., DMAP or DMAPO)
Key Advantage Highly effective and well-established for a broad range of substrates.Milder conditions, often performed at room temperature.[5]
Reference [6][5][7]
Protocol: General Procedure for Yamaguchi Esterification

This protocol provides a robust starting point for the esterification of a sterically hindered benzoic acid.

Materials:

  • Ortho-disubstituted benzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, 1.1 equiv)

  • Anhydrous Toluene

  • Triethylamine (Et3N, 1.2 equiv)

  • Alcohol (1.5 - 3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 - 1.2 equiv)

Step-by-Step Methodology:

  • Anhydride Formation: To a solution of the ortho-disubstituted benzoic acid in anhydrous toluene, add triethylamine. Stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride dropwise and stir the resulting mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • Esterification: In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

  • Addition: Slowly add the solution from Step 2 to the mixed anhydride solution from Step 1 via cannula or a dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC or LC-MS until the starting acid is consumed (typically 4-24 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Amidation Reactions

Question: I am trying to couple 2,6-dichlorobenzoic acid with a secondary amine using standard DCC/EDC coupling, but the reaction is failing. What's wrong?

Answer: This is a "double-hindrance" problem. Not only is your carboxylic acid sterically shielded, but secondary amines are also more sterically demanding than primary amines. Standard carbodiimide activators like DCC or EDC form an O-acylisourea intermediate, which is often not reactive enough to be intercepted by a hindered amine before it undergoes side reactions (like rearranging to an N-acylurea). Furthermore, direct condensation is difficult because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[8]

Question: What are the best strategies for forming amides from hindered acids and/or amines?

Answer: For these challenging couplings, you need either a highly potent coupling reagent or a strategy that converts the acid into a small, exceptionally reactive intermediate.

  • High-Potency Coupling Reagents: Use modern aminium/uronium or phosphonium salt-based reagents. These are designed to perform difficult couplings with minimal side reactions and are often effective where older reagents fail.[9][10]

  • Conversion to Acyl Fluorides: An excellent strategy is the in-situ conversion of the carboxylic acid to an acyl fluoride. The fluoride atom is very small, minimizing steric hindrance, yet it is a highly effective activating group.[11]

Recommended Coupling Reagents for Hindered Systems:

ReagentClassKey Features & AdvantagesReference
HATU Aminium SaltGenerates highly reactive HOAt esters. Considered one of the most effective reagents for difficult couplings, including sterically hindered amino acids.[9][10]
COMU Aminium SaltBased on Oxyma Pure, making it a safer, non-explosive alternative to HATU with comparable or superior efficiency. Excellent solubility.[9]
BTFFH Fluorouronium SaltConverts the carboxylic acid to a highly reactive acyl fluoride in situ. The small size of the fluoride minimizes steric issues.[11]
TiF4 (catalytic) Lewis Acid CatalystA catalytic method for direct amidation that has shown success with some ortho-substituted benzoic acids, though yields may be moderate.[12]
Protocol: One-Pot Amidation via an Acyl Fluoride Intermediate

This protocol uses BTFFH for the in-situ generation of an acyl fluoride, which is particularly effective for coupling a hindered acid with a hindered or electron-deficient amine.[11]

Materials:

  • Ortho-disubstituted benzoic acid (1.0 equiv)

  • BTFFH (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Amine (1.2 equiv)

Step-by-Step Methodology:

  • Acid Fluoride Formation: Dissolve the ortho-disubstituted benzoic acid in anhydrous DCM. Add DIPEA, followed by BTFFH. Stir the mixture at room temperature for 30-60 minutes. Formation of the acid fluoride can be monitored by 19F NMR if desired.

  • Amidation: Add the amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat in a sealed vial (e.g., 80 °C with microwave irradiation for challenging cases) until the reaction is complete as monitored by LC-MS (typically 2-24 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude amide product by column chromatography or recrystallization.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: When I try to use my ortho-substituted benzoic acid in a decarboxylative cross-coupling reaction, I mostly observe protodecarboxylation (loss of CO2 and replacement with -H). How can I favor the desired C-C bond formation?

Answer: This is a significant challenge. The ortho-substituents that create steric strain can also lower the energy barrier for decarboxylation, especially in the presence of a transition metal catalyst and heat.[13][14] The desired C-H activation or cross-coupling pathway is in direct competition with this facile decarboxylation.[15][16]

G Start Ortho-Substituted Benzoic Acid + Pd Catalyst Decarboxylation Protodecarboxylation (Undesired Side Reaction) Start->Decarboxylation Favored by high temp & steric strain Activation Ortho C-H Activation (Desired Pathway) Start->Activation Favored by specific ligands/conditions Coupling Cross-Coupling Product Activation->Coupling

Caption: Competing pathways in Pd-catalyzed reactions.

Question: Are there reliable methods for the direct ortho-arylation of an already ortho-substituted benzoic acid?

Answer: Yes, methods have been developed to override the tendency for protodecarboxylation. The key is to use conditions that kinetically favor the C-H activation/arylation cycle over the decarboxylation pathway. Research from Daugulis and Larrosa has shown that specific palladium catalytic systems can achieve this transformation effectively.[15][16]

Protocol: Direct ortho-Arylation Overriding Decarboxylation

This protocol is adapted from literature procedures for the direct C-H arylation of benzoic acids and is designed to minimize decarboxylation.[15]

Materials:

  • Ortho-substituted benzoic acid (1.0 equiv)

  • Aryl Iodide (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)2, 5 mol%)

  • Silver(I) Acetate (AgOAc, 1.3 equiv)

  • Acetic Acid (as co-solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, combine the ortho-substituted benzoic acid, aryl iodide, Pd(OAc)2, and AgOAc.

  • Solvent Addition: Add a small amount of acetic acid (e.g., ~3.5 equivalents relative to the benzoic acid).

  • Reaction: Heat the mixture (e.g., to 100-120 °C) and stir for 4-8 hours. Monitor the reaction progress by LC-MS, being careful not to let the reaction run for excessively long times to minimize byproduct formation.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium and silver salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-aryl-6-substituted benzoic acid by column chromatography.

Causality: This method likely proceeds through a Pd(II)/Pd(IV) catalytic cycle. The silver acetate acts as both an oxidant and a carboxylate abstractor, facilitating the C-H activation step. The specific combination of reagents and conditions has been optimized to ensure the rate of C-H palladation and subsequent coupling is significantly faster than the rate of decarboxylation.[15]

References
  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Khan Academy. [Link]

  • Exner, O., et al. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Wang, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]

  • Shi, Z., et al. (2010). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. ACS Publications. [Link]

  • Andrade, C. K. Z., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Shiina, I., et al. (2002). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. [Link]

  • Langer, P., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Institutes of Health (NIH). [Link]

  • Wang, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. [Link]

  • Ishihara, K., et al. (n.d.). Dehydrative condensation of carboxylic acids with amines catalysed by arylboronic acids... ResearchGate. [Link]

  • Larrosa, I., et al. (2013). Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. [Link]

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  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link]

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  • Ishihara, K., et al. (2015). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. [Link]

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Bheeter, C. B., et al. (2018). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

  • Chuchev, K., & BelBruno, J. J. (2008). Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate. [Link]

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  • Shiina, I. (2014). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. ResearchGate. [Link]

  • Larrosa, I., et al. (2017). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. PubMed. [Link]

  • Reddy, V. P., et al. (2016). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-tert-butyl-2,6-dimethylbenzoic Acid and 2,4,6-trimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of building blocks with precisely tuned reactivity is paramount. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct molecules: 4-tert-butyl-2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid. Understanding their nuanced differences in reactivity is crucial for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the development of novel chemical entities.

Molecular Architecture: A Tale of Two Para-Substituents

At first glance, 4-tert-butyl-2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid (also known as mesitoic acid) share a common structural motif: a benzoic acid core flanked by two methyl groups in the ortho positions. This substitution pattern imparts significant steric hindrance around the carboxylic acid functionality, a defining characteristic that governs much of their shared reactivity profile. The key distinction lies at the para-position: a bulky tert-butyl group versus a nimble methyl group. This seemingly subtle difference is the lynchpin of their divergent chemical behavior, influencing both the reactivity of the carboxylic acid and the aromatic ring.

Feature4-tert-butyl-2,6-dimethylbenzoic Acid2,4,6-trimethylbenzoic Acid
Molecular Formula C₁₃H₁₈O₂C₁₀H₁₂O₂[1]
Molecular Weight 206.28 g/mol 164.20 g/mol
CAS Number 16869-93-1480-63-7
Para-Substituent tert-ButylMethyl

Reactivity at the Carboxylic Acid: A Sterically Governed Landscape

The most profound impact of the 2,6-dimethyl substitution is the pronounced steric inhibition of reactions involving the carboxylic acid group. This "ortho effect" forces the carboxyl group out of the plane of the benzene ring, disrupting conjugation and sterically shielding it from nucleophilic attack.

Esterification: A Challenge for Both, with Subtle Distinctions

Direct esterification of these hindered benzoic acids via standard Fischer-Speier conditions is notoriously difficult. The bulky ortho-methyl groups impede the approach of an alcohol molecule to the carbonyl carbon, necessitating more forcing conditions or alternative synthetic strategies.

Experimental Protocol: Esterification via Acyl Chloride Formation

Given the low reactivity of the carboxylic acids, a more reliable method for esterification involves a two-step process: conversion to the highly reactive acyl chloride followed by reaction with an alcohol.

Esterification_Workflow start Hindered Benzoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) start->acyl_chloride Step 1 esterification Esterification (Alcohol, Pyridine) acyl_chloride->esterification Step 2 product Ester Product esterification->product

Caption: A robust two-step esterification workflow for sterically hindered benzoic acids.

Step-by-Step Methodology:

  • Acyl Chloride Synthesis: To a solution of the hindered benzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Ester Formation: Dissolve the crude acyl chloride in an inert solvent like dichloromethane.

  • Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as pyridine (1.5 eq) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Perform an aqueous workup to remove the pyridinium hydrochloride and purify the ester by column chromatography.

Acidity: The "Ortho Effect" and Electronic Contributions

The acidity of benzoic acids is influenced by both electronic and steric effects. The "ortho effect" generally leads to an increase in acidity for ortho-substituted benzoic acids, regardless of the electronic nature of the substituent. This is because the ortho-substituents force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. This destabilizes the undissociated acid more than the carboxylate anion, leading to a lower pKa.

While a pKa value for 4-tert-butyl-2,6-dimethylbenzoic acid is not readily found in the literature, we can compare the known pKa of 2,6-dimethylbenzoic acid (pKa ≈ 3.2-3.4)[2][3] with that of 2,4,6-trimethylbenzoic acid (pKa ≈ 3.44). The additional electron-donating methyl group at the para-position in 2,4,6-trimethylbenzoic acid slightly decreases its acidity compared to 2,6-dimethylbenzoic acid.

Based on this, we can predict the acidity of 4-tert-butyl-2,6-dimethylbenzoic acid. The tert-butyl group is a stronger electron-donating group by induction than the methyl group. Therefore, it is expected to decrease the acidity to a greater extent. Consequently, 4-tert-butyl-2,6-dimethylbenzoic acid is predicted to be a slightly weaker acid than 2,4,6-trimethylbenzoic acid.

CompoundpKa (approximate)Predicted Relative Acidity
2,6-Dimethylbenzoic Acid3.2-3.4[2][3]Strongest
2,4,6-Trimethylbenzoic Acid3.44Intermediate
4-tert-butyl-2,6-dimethylbenzoic AcidNot available (Predicted > 3.44)Weakest

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents. Both the tert-butyl and methyl groups are electron-donating and are therefore activating, ortho-para directing groups. However, in these highly substituted systems, the available positions for substitution are limited to the meta-positions relative to the carboxyl group (positions 3 and 5). The carboxyl group itself is a deactivating, meta-directing group. Therefore, the overall reactivity of the ring is a balance between the activating alkyl groups and the deactivating carboxyl group.

A Comparative Look at Activating Effects

The activating strength of the para-substituent plays a crucial role in the overall reactivity of the aromatic ring.

  • 2,4,6-trimethylbenzoic acid: The para-methyl group activates the ring through both inductive and hyperconjugative effects. Hyperconjugation, the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring, is a significant contributor to its activating nature.

  • 4-tert-butyl-2,6-dimethylbenzoic acid: The para-tert-butyl group activates the ring primarily through its inductive effect. Due to the absence of alpha-hydrogens, it cannot participate in hyperconjugation.

While the inductive effect of the tert-butyl group is stronger than that of the methyl group, the contribution of hyperconjugation for the methyl group often makes it a more effective activating group in electrophilic aromatic substitution. This suggests that the aromatic ring of 2,4,6-trimethylbenzoic acid is likely more reactive towards electrophiles than that of 4-tert-butyl-2,6-dimethylbenzoic acid.

Nitration: An Illustrative Example

Nitration of 2,4,6-trimethylbenzaldehyde, a closely related compound, has been shown to proceed readily to give the 3-nitro and 3,5-dinitro derivatives.[4] This indicates that the combined activating effect of the three methyl groups is sufficient to overcome the deactivating effect of the carbonyl group and direct nitration to the available meta positions.

EAS_Mechanism start Aromatic Ring electrophile_gen Electrophile Generation (e.g., HNO₃/H₂SO₄ for NO₂⁺) sigma_complex Formation of σ-complex (Arenium ion) electrophile_gen->sigma_complex Attack by π-electrons deprotonation Deprotonation (Loss of H⁺) sigma_complex->deprotonation Rate-determining step product Substituted Aromatic Product deprotonation->product Restoration of Aromaticity

Caption: General mechanism for electrophilic aromatic substitution.

Synthesis of the Starting Materials

The accessibility of these compounds is a practical consideration for any research program.

  • 2,4,6-trimethylbenzoic acid is commonly synthesized from mesitylene. One established method involves the Friedel-Crafts acylation of mesitylene with chloroacetyl chloride, followed by a haloform reaction.[5] Another approach is the direct carboxylation of mesitylene.[1]

  • 4-tert-butyl-2,6-dimethylbenzoic acid can be prepared from 4-tert-butyl-2,6-dimethylacetophenone through oxidation. The starting acetophenone can be synthesized via Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene.

Conclusion: A Summary of Reactivity Differences

Aspect of Reactivity4-tert-butyl-2,6-dimethylbenzoic Acid2,4,6-trimethylbenzoic AcidSupporting Rationale
Esterification (at COOH) Slightly Less Reactive (Predicted)Slightly More Reactive (Predicted)Stronger inductive effect of tert-butyl group reduces electrophilicity of the carbonyl carbon.
Acidity (pKa) Weaker Acid (Predicted)Stronger AcidStronger electron-donating tert-butyl group destabilizes the carboxylate anion more.
Electrophilic Aromatic Substitution Less Reactive (Predicted)More Reactive (Predicted)Para-methyl group provides activation through both induction and hyperconjugation, while the para-tert-butyl group activates only by induction.

This guide serves as a foundational resource for chemists and drug development professionals. The insights provided herein should facilitate more informed decisions in the design and execution of synthetic routes involving these valuable and versatile building blocks.

References

  • PubChem. 2,6-Dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Morgan, W. H. The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. J. Chem. Soc.1931 , 2203-2206. [Link]

  • ResearchGate. Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]

  • Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

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A Researcher's Guide to Spectroscopic Differentiation of Hindered Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while sharing a molecular formula, can exhibit vastly different pharmacological activities, toxicological profiles, and material properties. Among these, hindered benzoic acid derivatives present a unique analytical challenge due to steric effects influencing their chemical and physical behavior. This guide provides an in-depth spectroscopic comparison of hindered benzoic acid isomers, focusing on the illustrative case of 2,6-dimethylbenzoic acid (a sterically hindered isomer) versus 3,5-dimethylbenzoic acid (a less hindered counterpart). We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for their unambiguous differentiation, supported by experimental data and detailed protocols.

The "Ortho Effect": A Tale of Steric Hindrance

The core principle dictating the spectroscopic differences between ortho-substituted benzoic acids and their meta or para isomers is the "ortho effect." In isomers like 2,6-dimethylbenzoic acid, the bulky methyl groups flanking the carboxylic acid moiety force the -COOH group out of the plane of the benzene ring. This steric inhibition of resonance has profound consequences on the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.[1][2] Conversely, in 3,5-dimethylbenzoic acid, the methyl groups are remote from the carboxylic acid, allowing for coplanarity and free resonance between the carboxyl group and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The steric hindrance in 2,6-dimethylbenzoic acid leads to distinct changes in the aromatic and carboxylic acid proton signals compared to the 3,5-isomer.

  • Carboxylic Acid Proton: The -COOH proton in carboxylic acids typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) due to hydrogen bonding.[3] In 2,6-dimethylbenzoic acid, this proton may experience a slightly different chemical shift due to the altered electronic effects and potential for intramolecular hydrogen bonding, though this effect can be subtle.

  • Aromatic Protons: The aromatic region of the ¹H NMR spectrum is highly informative. For 3,5-dimethylbenzoic acid, the two protons ortho to the carboxylic acid are equivalent, as are the two methyl groups, leading to a more simplified spectrum. In contrast, the aromatic protons of 2,6-dimethylbenzoic acid, though chemically equivalent, will exhibit splitting patterns and chemical shifts influenced by the out-of-plane carboxylic acid group.

  • Methyl Protons: The protons of the methyl groups in 2,6-dimethylbenzoic acid are deshielded compared to those in the 3,5-isomer due to the "through-space" deshielding effect of the nearby carboxylic acid group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon (-COOH) is sensitive to the degree of conjugation with the aromatic ring. In 3,5-dimethylbenzoic acid, where resonance is maintained, the carbonyl carbon is expected to be more shielded (appear at a lower ppm value) compared to 2,6-dimethylbenzoic acid, where steric hindrance disrupts this conjugation.[4]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are also affected. The ipso-carbon (the carbon attached to the carboxylic acid) in 2,6-dimethylbenzoic acid will have a different chemical shift compared to the 3,5-isomer due to the altered electronic environment. The symmetry of 3,5-dimethylbenzoic acid results in fewer unique carbon signals in the aromatic region compared to a less symmetrical isomer.

Comparative NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,6-Dimethylbenzoic Acid Carboxylic Acid: ~11.9, Aromatic: ~7.2 (d), ~7.0 (t), Methyl: ~2.4Carbonyl: ~173, Aromatic: ~138, ~132, ~128, Methyl: ~20
3,5-Dimethylbenzoic Acid Carboxylic Acid: ~12.6, Aromatic: ~7.7 (s), ~7.2 (s), Methyl: ~2.3Carbonyl: ~172, Aromatic: ~139, ~134, ~130, ~129, Methyl: ~21

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. The key vibrations for benzoic acid isomers are the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

  • O-H Stretching: Carboxylic acids in the solid state or in non-polar solvents typically exist as hydrogen-bonded dimers, giving rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹.[5] The exact position and shape of this band can be influenced by the steric environment.

  • C=O Stretching: The carbonyl (C=O) stretching vibration in conjugated aromatic carboxylic acids is typically observed around 1700-1680 cm⁻¹.[5] In 2,6-dimethylbenzoic acid, the disruption of conjugation due to steric hindrance is expected to cause a shift of the C=O band to a higher wavenumber (hypsochromic or blue shift) compared to the 3,5-isomer, as the C=O bond gains more double-bond character.

Comparative FTIR Data

Compound Key IR Absorptions (cm⁻¹)
2,6-Dimethylbenzoic Acid O-H stretch: broad band centered around 3000, C=O stretch: ~1700-1720
3,5-Dimethylbenzoic Acid O-H stretch: broad band centered around 3000, C=O stretch: ~1680-1700

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isomeric compounds, while the molecular ion peak will be the same, the fragmentation patterns can differ, aiding in their identification. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

  • Molecular Ion Peak (M⁺): Both 2,6- and 3,5-dimethylbenzoic acid have a molecular weight of 150.17 g/mol , so their molecular ion peaks will appear at m/z 150.

  • Fragmentation: The fragmentation of benzoic acids often involves the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6] A key fragmentation for benzoic acid itself is the loss of the hydroxyl radical to form the benzoyl cation (m/z 105), which is often the base peak.[6] For substituted benzoic acids, the fragmentation can be influenced by the substituents. In the case of 2,6-dimethylbenzoic acid, the proximity of the methyl groups to the carboxylic acid could potentially lead to unique fragmentation pathways, such as the loss of a methyl radical followed by rearrangement, although the dominant fragments are often similar to other isomers. The relative abundances of the fragment ions, however, can be a distinguishing feature.

Comparative Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
2,6-Dimethylbenzoic Acid 150135 ([M-CH₃]⁺), 132 ([M-H₂O]⁺), 105 ([M-COOH]⁺), 91
3,5-Dimethylbenzoic Acid 150133 ([M-OH]⁺), 105 ([M-COOH]⁺), 91

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds, the key transitions are π → π*.

  • Absorption Maxima (λmax): Benzoic acid exhibits two main absorption bands, a strong primary band around 230 nm and a weaker secondary band around 274 nm.[7] The position and intensity of these bands are sensitive to substitution on the aromatic ring. In 3,5-dimethylbenzoic acid, the methyl groups are electron-donating and are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to benzoic acid. In 2,6-dimethylbenzoic acid, the steric inhibition of resonance between the carbonyl group and the aromatic ring will likely lead to a spectrum that more closely resembles a substituted toluene rather than a conjugated benzoic acid. This would result in a blue shift (hypsochromic shift) and a decrease in the intensity of the main absorption band compared to the 3,5-isomer.

Predicted Comparative UV-Vis Data

Compound Predicted λmax Rationale
2,6-Dimethylbenzoic Acid Hypsochromic shift (shorter wavelength) compared to 3,5-isomerSteric inhibition of resonance reduces conjugation.
3,5-Dimethylbenzoic Acid Bathochromic shift (longer wavelength) compared to benzoic acidElectron-donating methyl groups extend conjugation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain a vibrational spectrum of the solid sample.

Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.[8]

  • Sample Application: Place a small amount of the solid benzoic acid isomer onto the ATR crystal.[9]

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8]

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile solids, a direct insertion probe can be used.[10] Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation of isomers prior to analysis.[4]

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the benzoic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The instrument software will automatically subtract the baseline spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Workflow

Spectroscopic_Workflow cluster_sample Isomer Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Hindered 2,6-Dimethylbenzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) Hindered->NMR Analyze FTIR FTIR Spectroscopy Hindered->FTIR Analyze MS Mass Spectrometry Hindered->MS Analyze UVVis UV-Vis Spectroscopy Hindered->UVVis Analyze NonHindered 3,5-Dimethylbenzoic Acid NonHindered->NMR Analyze NonHindered->FTIR Analyze NonHindered->MS Analyze NonHindered->UVVis Analyze NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (O-H, C=O) FTIR->FTIR_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data UVVis_Data λmax Absorbance UVVis->UVVis_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion Compare & Correlate FTIR_Data->Conclusion Compare & Correlate MS_Data->Conclusion Compare & Correlate UVVis_Data->Conclusion Compare & Correlate

Sources

A Senior Application Scientist's Guide to Catalysis in Hindered Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the transformation of sterically hindered carboxylic acids into esters and amides presents a persistent challenge. The steric bulk surrounding the carboxyl group significantly lowers its reactivity, often leading to sluggish or failed reactions under standard conditions. This guide provides an in-depth comparative analysis of the primary catalytic strategies employed to overcome this hurdle: organocatalysis, transition metal catalysis, and enzymatic catalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols for key transformations.

The Challenge of Steric Hindrance in Carboxylic Acid Reactivity

Steric hindrance, the spatial congestion around a reactive center, impedes the approach of nucleophiles, such as alcohols and amines, to the electrophilic carbonyl carbon of a carboxylic acid. This steric clash increases the activation energy of the reaction, demanding more forcing conditions or specialized catalytic systems to achieve efficient conversion. The ideal catalyst for these transformations must be able to activate the carboxylic acid without being encumbered by the steric bulk of the substrate itself.

A Comparative Overview of Catalytic Systems

To provide a clear comparison, we will focus on two model reactions that epitomize the challenges of steric hindrance: the esterification of pivalic acid and the amidation of 2,4,6-trimethylbenzoic acid.

Table 1: Catalyst Performance in the Esterification of Pivalic Acid
Catalyst ClassSpecific CatalystAlcoholTemp. (°C)Time (h)Yield (%)Reference
Organocatalyst N-Heterocyclic Carbene (NHC)Benzyl AlcoholRT12>95[1]
Transition Metal Zirconocene DichlorideBenzyl Alcohol1101685[2]
Transition Metal Sulfonated Carbon (F-S)Methanol708~80[3]
Enzyme Immobilized Lipase B from Candida antarctica (CALB)1-Butanol6024High[4]

Note: Reaction conditions and scales may vary between studies, affecting direct comparability. The data presented aims to provide a representative overview of catalyst efficacy.

Table 2: Catalyst Performance in the Amidation of 2,4,6-Trimethylbenzoic Acid
Catalyst ClassSpecific CatalystAmineTemp. (°C)Time (h)Yield (%)Reference
Organocatalyst Boric AcidBenzylamine11024Moderate[5]
Transition Metal Zirconium(IV) chlorideBenzylamine1101692[2]
Enzyme Lipase---Low[6]

Note: Enzymatic catalysis for the amidation of such highly hindered carboxylic acids is challenging and often results in low yields.

In-Depth Analysis of Catalytic Approaches

Organocatalysis: The Metal-Free Alternative

Organocatalysts have emerged as a powerful, metal-free tool for promoting reactions of hindered carboxylic acids. These small organic molecules offer mild reaction conditions and often high functional group tolerance.[7]

Mechanism of Action: N-Heterocyclic Carbenes (NHCs) in Esterification

N-Heterocyclic carbenes are highly effective for the esterification of hindered aldehydes, a reaction analogous to the esterification of carboxylic acids.[1] The catalytic cycle, as depicted below, involves the formation of a key Breslow intermediate.

NHC_Esterification cluster_cycle NHC Catalytic Cycle Aldehyde R-CHO Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC Acyl_Azolium Acyl Azolium Breslow->Acyl_Azolium - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Azolium->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - NHC, - H+

Caption: Catalytic cycle of NHC-catalyzed esterification.

Mechanism of Action: Boric Acid in Amidation

Boric acid and its derivatives are cost-effective catalysts for direct amidation. The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine.[8][9][10]

Boric_Acid_Amidation cluster_cycle Boric Acid Catalyzed Amidation Carboxylic_Acid R-COOH Acyloxyboron RCOOB(OH)2 Carboxylic_Acid->Acyloxyboron + B(OH)3 - H2O Boric_Acid B(OH)3 Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboron->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CONHR' Tetrahedral_Intermediate->Amide - B(OH)3 Water H2O

Caption: Simplified mechanism of boric acid-catalyzed amidation.

Transition Metal Catalysis: Robust and Efficient

Transition metal catalysts, particularly those from Group IV (Titanium, Zirconium, Hafnium), are highly effective for both esterification and amidation of hindered carboxylic acids.[2] These Lewis acidic metals activate the carbonyl group, facilitating nucleophilic attack.

Mechanism of Action: Zirconium-Catalyzed Amidation

Zirconium catalysts, such as ZrCl₄, are proposed to operate through a mechanism involving the formation of zirconium oxo clusters as the active catalytic species.[7][11] These clusters can coordinate to the carboxylic acid, activating it for attack by the amine.

Zirconium_Amidation cluster_cycle Zirconium-Catalyzed Amidation Zr_Catalyst [Zr]nOm Activated_Complex [Zr]nOm-(R-COOH) Zr_Catalyst->Activated_Complex + R-COOH Carboxylic_Acid R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CONHR' Tetrahedral_Intermediate->Amide - [Zr]nOm, - H2O

Caption: Postulated mechanism for zirconium-catalyzed amidation.

Enzymatic Catalysis: The Green and Selective Approach

Enzymes, particularly lipases, offer a green and highly selective alternative for the synthesis of esters from hindered carboxylic acids.[4][6][12] These biocatalysts operate under mild conditions and can exhibit high enantioselectivity, which is crucial in pharmaceutical synthesis.

Mechanism of Action: Lipase-Catalyzed Esterification

The catalytic mechanism of lipases involves a serine hydrolase catalytic triad (Ser-His-Asp) in the active site. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, forming an acyl-enzyme intermediate.[13]

Lipase_Esterification cluster_cycle Lipase-Catalyzed Esterification Lipase Lipase-OH Acyl_Enzyme Lipase-O-COR Lipase->Acyl_Enzyme + R-COOH - H2O Carboxylic_Acid R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - Lipase-OH

Caption: Simplified catalytic cycle of lipase-catalyzed esterification.

Experimental Protocols

The following protocols provide a starting point for researchers looking to perform these challenging transformations.

Protocol 1: NHC-Catalyzed Esterification of Pivalic Acid

Materials:

  • Pivalic acid

  • Benzyl alcohol

  • N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

  • Molecular sieves (optional, for rigorous drying)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (5 mol%) and the base (5 mol%).

  • Add the anhydrous solvent and stir for 10-15 minutes to generate the active carbene in situ.

  • Add pivalic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Zirconium-Catalyzed Amidation of 2,4,6-Trimethylbenzoic Acid

Materials:

  • 2,4,6-Trimethylbenzoic acid

  • Benzylamine

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2,4,6-trimethylbenzoic acid (1.0 equivalent), benzylamine (1.2 equivalents), and anhydrous toluene.

  • Add Zirconium(IV) chloride (5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

The catalytic transformation of hindered carboxylic acids is a field with continuous innovation. While transition metal catalysts, particularly those based on zirconium, currently offer a robust and high-yielding solution for a broad range of substrates, the milder conditions and metal-free nature of organocatalysis present a compelling alternative. Enzymatic catalysis, with its unparalleled selectivity, holds immense promise for the synthesis of chiral molecules, although its application to severely hindered substrates remains an area for further development.

Future research will likely focus on the development of more active and robust catalysts that can operate under even milder conditions with lower catalyst loadings. The design of novel catalysts with tailored steric and electronic properties will be crucial for expanding the substrate scope and improving the efficiency of these important transformations. As the principles of green chemistry become increasingly integral to synthetic planning, the development of recyclable and biodegradable catalysts will also be a key area of focus.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. Available at: [Link]

  • Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Available at: [Link]

  • Sheppard, T. D., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. Available at: [Link]

  • Lefevre, G., et al. (2021). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. Available at: [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2012). ResearchGate. Available at: [Link]

  • N-Heterocyclic carbene catalyzed esterification of aromatic aldehydes with alcohols under aerobic conditions. (2011). RSC Publishing. Available at: [Link]

  • Tinnis, F., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Lipase-Catalyzed Esterification. ResearchGate. Available at: [Link]

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. (2018). PubMed. Available at: [Link]

  • Conversion of pivalic acid over sulfonated carbon catalysts (F–S and...). (2014). ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Esterification. ResearchGate. Available at: [Link]

  • Sheppard, T. D., & Whiting, A. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • N-Heterocyclic carbene catalyzed esterification of aromatic aldehydes with alcohols under aerobic conditions. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. (2022). Organic Letters. Available at: [Link]

  • Zirconium catalyzed amide formation without water scavenging. (2019). DiVA portal. Available at: [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. (2025). ijarsct. Available at: [Link]

  • Lipases and lipase-catalyzed esterification in non-aqueous media. (2001). ResearchGate. Available at: [Link]

  • KINETIC MODELING STUDIES OF HETEROGENEOUSLY CATALYZED TRANSESTERIFICATION OF NON-EDIBLE OIL. (2020). ResearchGate. Available at: [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (2023). PMC. Available at: [Link]

  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. (2018). PMC. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2007). Chemical Reviews. Available at: [Link]

  • Advances in lipase-catalyzed esterification reactions. (2013). PubMed. Available at: [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024). MDPI. Available at: [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. (2015). Chalmers University of Technology. Available at: [Link]

  • Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. ResearchGate. Available at: [Link]

  • Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. (2015). PubMed. Available at: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2018). PMC. Available at: [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2018). RSC Publishing. Available at: [Link]

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. ResearchGate. Available at: [Link]

  • Sabatini, M. (2019). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Tert-butyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-tert-butyl-2,6-dimethylbenzoic acid, a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from authoritative safety data sheets and established laboratory waste management practices to provide a self-validating system for your operational needs.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of 4-tert-butyl-2,6-dimethylbenzoic acid is fundamental to its safe management. While specific data for this compound is limited, its structural similarity to 4-tert-butylbenzoic acid and 2,6-dimethylbenzoic acid allows for a robust risk assessment based on available safety data.

The primary hazards associated with analogous compounds include:

  • Acute Toxicity : Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1][2][3][4]

  • Organ Damage : May cause damage to organs, including the kidneys, liver, and nervous system, through prolonged or repeated exposure.[2]

  • Reproductive Toxicity : May damage fertility or the unborn child.[1][2][3]

  • Skin and Eye Irritation : Can cause allergic skin reactions and serious eye irritation.[2][4][5]

  • Environmental Hazard : Toxic to aquatic life with long-lasting effects.[2]

  • Combustible Dust : As a solid, it may form combustible dust concentrations in the air.[1][3]

These hazards necessitate that 4-tert-butyl-2,6-dimethylbenzoic acid be treated as a hazardous substance, with all waste generated from its use managed as regulated hazardous waste.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Skull and Crossbones, Exclamation MarkChemical-resistant gloves (e.g., Nitrile), Lab coat, Chemical safety goggles, Respirator (if dust is generated)
Specific Target Organ ToxicityHealth HazardChemical-resistant gloves, Lab coat, Eye protection
Reproductive ToxicityHealth HazardChemical-resistant gloves, Lab coat, Eye protection
Skin/Eye IrritationExclamation MarkChemical-resistant gloves, Chemical safety goggles
Environmental HazardEnvironmentNot applicable for PPE, but dictates disposal route

In-Laboratory Waste Management: Segregation and Accumulation

Proper segregation and temporary storage of chemical waste at the point of generation (often referred to as a "satellite accumulation area") are critical first steps in the disposal process. This prevents dangerous reactions and ensures the waste is correctly identified for final disposal.

Step-by-Step Protocol for Waste Accumulation:
  • Designate a Waste Container :

    • Use a container made of a material compatible with acidic organic compounds (e.g., a high-density polyethylene (HDPE) bottle). The original product container is often the best choice.[6]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6]

  • Labeling :

    • As soon as the first drop of waste enters the container, it must be labeled.[6]

    • The label should clearly state "Hazardous Waste" and identify the contents as "4-Tert-butyl-2,6-dimethylbenzoic Acid". If mixed with solvents or other reagents, list all components and their approximate percentages.

    • Include the date accumulation started and the relevant hazard pictograms (see Table 1).

  • Segregation :

    • Store the waste container in a designated satellite accumulation area that does not interfere with normal lab operations.[7]

    • Crucially, segregate this acidic waste from incompatible materials, particularly strong bases and strong oxidizing agents , to prevent violent reactions.[1]

    • Use secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[6][7]

  • Storage Conditions :

    • Keep the waste container tightly closed except when adding waste.[6]

    • Store in a cool, dry, and well-ventilated area, away from heat or ignition sources.[3][4]

Formal Disposal Procedures: The Path to Decommissioning

Disposal of 4-tert-butyl-2,6-dimethylbenzoic acid must be handled by a licensed hazardous waste disposal company. On-site treatment or drain disposal is not permissible for this compound due to its toxicity and environmental hazards.[1][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-tert-butyl-2,6-dimethylbenzoic acid waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Formal Disposal start Waste Generated (Solid or Solution) container Select & Label Compatible Waste Container start->container segregate Segregate from Incompatibles (Bases, Oxidizers) container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request Container Full or Accumulation Time Limit Reached transport Licensed Contractor Transports Waste to Treatment, Storage, and Disposal Facility (TSDF) request->transport dispose Final Disposal via High-Temperature Incineration transport->dispose

Caption: Workflow for the safe disposal of 4-tert-butyl-2,6-dimethylbenzoic acid.

Step-by-Step Disposal Protocol:
  • Initiate Waste Pickup : Once the waste container is full or has been in accumulation for a period defined by your institution's policy (typically not exceeding one year), contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]

  • Documentation : Complete any required waste manifest forms provided by your EHS office. Accurate characterization of the waste is a legal requirement.

  • Professional Disposal : The collected waste will be handled by a certified hazardous waste management company. The standard and most effective disposal method for this type of organic material is high-temperature incineration at an approved waste disposal plant.[1][4][5] This process ensures the complete destruction of the hazardous compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable emergency plan is vital.

Spill Response:
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain : If safe to do so, prevent the spill from spreading. Do not let the product enter drains.[5][8]

  • Cleanup (Solid Spill) :

    • Wear the appropriate PPE (respirator, gloves, goggles, lab coat).

    • Gently sweep or scoop up the solid material, avoiding the creation of dust.[5]

    • Place the collected material into a labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent (consult your institution's EHS guidelines) and collect the cleaning materials as hazardous waste.

First Aid and Exposure Response:
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[5] Remove contaminated clothing and wash it before reuse.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) for the product to the attending medical professional.[1][5]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.